molecular formula C20H34ClN3O4 B590290 (R)-(+)-Celiprolol-d9hydrochloride

(R)-(+)-Celiprolol-d9hydrochloride

Cat. No.: B590290
M. Wt: 425.0 g/mol
InChI Key: VKJHTUVLJYWAEY-ZRKVMCHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-Celiprolol-d9hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H34ClN3O4 and its molecular weight is 425.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3-acetyl-4-[(2R)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1/i4D3,5D3,6D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJHTUVLJYWAEY-ZRKVMCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (R)-(+)-Celiprolol-d9 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R)-(+)-Celiprolol-d9 Hydrochloride, a deuterated isotopologue of the cardioselective β-adrenergic blocker, Celiprolol. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Chemical and Physical Properties

(R)-(+)-Celiprolol-d9 Hydrochloride is a stable, isotopically labeled form of (R)-(+)-Celiprolol Hydrochloride, primarily used as an internal standard in pharmacokinetic and metabolic studies. The incorporation of nine deuterium atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based analytical methods.

Table 1: Chemical Identifiers and Properties of (R)-(+)-Celiprolol-d9 Hydrochloride

PropertyValueSource(s)
Chemical Name (R)-3-(3-acetyl-4-(2-hydroxy-3-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)propoxy)phenyl)-1,1-diethylurea hydrochloride[1]
Molecular Formula C₂₀H₂₄D₉N₃O₄ · HCl[2]
Molecular Weight 425.02 g/mol [2]
CAS Number 1330045-90-3[1]
Synonyms N'-[3-Acetyl-4-[(2R)-3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride[1]
Appearance White to beige powder
Purity ≥98% (HPLC)
Storage Conditions 2-8°C

Note on CAS Numbers: The CAS number 1330045-90-3 is specific to the (R)-(+)- enantiomer of Celiprolol-d9 Hydrochloride[1][3]. The CAS number 1215535-20-8 is also associated with Celiprolol-d9 Hydrochloride but may refer to the racemic mixture or an unspecified stereoisomer[4][5][6][7][8].

Table 2: Physical Properties of Celiprolol Hydrochloride (Non-deuterated)

PropertyValueSource(s)
Melting Point 120-122 °C[9]
Solubility H₂O: 2 mg/mL
DMSO: 83 mg/mL[10][11]
Chloroform: Slightly soluble[12]
Methanol: Slightly soluble[12]
Water Solubility (Predicted) 0.174 mg/mL[13]

Experimental Protocols

Proposed Synthesis of (R)-(+)-Celiprolol-d9 Hydrochloride

A specific, detailed experimental protocol for the synthesis of (R)-(+)-Celiprolol-d9 Hydrochloride is not available in the public domain. However, a plausible synthetic route can be devised based on the known synthesis of Celiprolol and standard deuteration techniques. The key step involves the introduction of the deuterated tert-butylamine moiety.

Overall Synthetic Strategy:

The synthesis would likely follow the established route for Celiprolol, with the modification of using deuterated tert-butylamine in the final step of epoxide ring-opening. A general synthesis of celiprolol hydrochloride has been described, starting from 4-chloronitrobenzene[14].

Key Step: Preparation of tert-Butylamine-d9

  • Method: Direct amination of isobutylene-d8 with ammonia-d3 using a zeolite catalyst would be a potential industrial method, analogous to the non-deuterated synthesis[15].

  • Alternative Laboratory Method: A common laboratory approach for introducing deuterium is through hydrogen-deuterium exchange reactions on the amine group of tert-butylamine using D₂O[16]. For the methyl groups, starting with deuterated precursors for the synthesis of isobutylene would be necessary.

Final Synthetic Step (Epoxide Ring Opening):

The final step would involve the reaction of the chiral epoxide intermediate, (R)-N-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-N',N'-diethylurea, with tert-butylamine-d9.

G cluster_synthesis Proposed Final Synthetic Step cluster_hcl Salt Formation Epoxide (R)-N-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-N',N'-diethylurea Product (R)-(+)-Celiprolol-d9 Epoxide->Product + d9_Amine tert-Butylamine-d9 d9_Amine->Product Ring Opening Final_Product (R)-(+)-Celiprolol-d9 Hydrochloride Product->Final_Product + HCl HCl HCl->Final_Product

Caption: Proposed final step in the synthesis of (R)-(+)-Celiprolol-d9 HCl.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for (R)-(+)-Celiprolol-d9 Hydrochloride is not detailed, methods for the analysis of Celiprolol in biological matrices can be readily adapted. A common approach involves reversed-phase HPLC with UV or fluorescence detection. For quantitative analysis using the deuterated standard, tandem mass spectrometry (LC-MS/MS) is the method of choice.

General HPLC Method for Celiprolol Analysis:

  • Column: A C18 or C8 reversed-phase column is typically used[17][18].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is common[17].

  • Detection: UV detection is often set around 225-237 nm[17]. For higher sensitivity and specificity, fluorescence detection can be employed.

  • Internal Standard: For methods not using the deuterated analog as the standard, other beta-blockers like R-(+)-propranolol have been used[17].

Sample Preparation for Biological Fluids (Plasma/Urine):

  • Protein Precipitation: For plasma samples, deproteinization with acetonitrile is a common first step.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further purification can be achieved by LLE with solvents like diethyl ether or by using C18 SPE cartridges[19][20].

  • Reconstitution: The extracted and dried sample is typically reconstituted in the mobile phase before injection into the HPLC system[19].

G cluster_workflow General Analytical Workflow for Celiprolol Sample Biological Sample (Plasma/Urine) Spike Spike with (R)-(+)-Celiprolol-d9 HCl (Internal Standard) Sample->Spike Extraction Sample Preparation (Protein Precipitation, LLE/SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification Analysis->Quant G cluster_beta1 β1-Adrenergic Receptor Signaling in Cardiomyocytes Catecholamines Catecholamines Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Activates G_Protein Gs Protein Beta1_AR->G_Protein Activates Celiprolol (R)-(+)-Celiprolol-d9 HCl Celiprolol->Beta1_AR Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction ↑ Heart Rate & Contractility Ca_Influx->Contraction G cluster_beta2 β2-Adrenergic Receptor Signaling in Vascular Smooth Muscle Celiprolol (R)-(+)-Celiprolol-d9 HCl Beta2_AR β2-Adrenergic Receptor Celiprolol->Beta2_AR Partially Activates G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK->Relaxation Leads to

References

Technical Guide: (R)-(+)-Celiprolol-d9 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1330045-90-3[1][2][3][4]

This technical guide provides an in-depth overview of (R)-(+)-Celiprolol-d9 Hydrochloride, a deuterated isotopologue of the (R)-(+)-enantiomer of Celiprolol. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and insights into its mechanism of action.

Core Compound Data

(R)-(+)-Celiprolol-d9 Hydrochloride is the deuterated form of (R)-(+)-Celiprolol, a cardioselective β1-adrenergic receptor antagonist with partial β2-adrenergic agonist activity.[1][5] The incorporation of nine deuterium atoms provides a stable isotope-labeled standard, invaluable for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling, where it serves as an internal standard in mass spectrometry-based assays.

Identifier Value Source
CAS Number 1330045-90-3[1][2][3][4]
Molecular Formula C₂₀H₂₅D₉ClN₃O₄[2][4]
Molecular Weight 425.01 g/mol [2][4]
Synonyms N'-[3-Acetyl-4-[(2R)-3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride[6]
Purity >95% (HPLC)[7]
Unlabeled CAS No. 125638-91-7[1][3]

Mechanism of Action and Signaling Pathway

Celiprolol exhibits a unique pharmacological profile as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist.[5][7] This dual activity contributes to its therapeutic effects, including blood pressure reduction and antianginal properties.[1][5]

The primary mechanism involves the blockade of β1-adrenergic receptors in the heart, leading to a decrease in heart rate and cardiac contractility.[2] Concurrently, its partial agonism at β2-adrenergic receptors promotes vasodilation, which helps in reducing peripheral resistance.[2]

Recent studies have elucidated a more complex signaling cascade. Celiprolol has been shown to activate endothelial nitric oxide synthase (eNOS) through the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway.[8] This leads to increased production of nitric oxide (NO), a potent vasodilator.[2][8] Furthermore, Celiprolol can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) by suppressing the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[8]

Celiprolol_Signaling_Pathway Celiprolol (R)-(+)-Celiprolol Beta1_AR β1-Adrenergic Receptor Celiprolol->Beta1_AR Antagonist Beta2_AR β2-Adrenergic Receptor Celiprolol->Beta2_AR Partial Agonist NFkB NF-κB Celiprolol->NFkB Inhibits Heart Cardiac Myocytes Beta1_AR->Heart Blood_Vessels Vascular Smooth Muscle & Endothelium Beta2_AR->Blood_Vessels Cardiac_Effects Decreased Heart Rate & Contractility Heart->Cardiac_Effects PI3K PI3K Blood_Vessels->PI3K Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Leads to VCAM1 VCAM-1 NFkB->VCAM1 Induces Inflammation Inflammation VCAM1->Inflammation Promotes

Signaling pathway of (R)-(+)-Celiprolol.

Experimental Protocols

The quantification of (R)-(+)-Celiprolol and its deuterated analogue in biological matrices is crucial for preclinical and clinical research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

HPLC Method for Enantiomeric Separation

This protocol describes a method for the simultaneous determination of Celiprolol enantiomers in human plasma and urine.[9]

  • Instrumentation: Waters 1500 series HPLC pump with a 2475 Fluorescence detector.[9]

  • Chiral Stationary Phase: Chiralpak IC column (250 × 4.6 mm ID), cellulose tris-(3, 5-dichlorophenyl carbamate) immobilized on 5μm silica gel.[9]

  • Mobile Phase: n-hexane:ethanol:triethylamine (70:30:0.4%, v/v/v).[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Detection: Fluorescence detection with excitation at 350 nm and emission at 450 nm.[9]

  • Internal Standard: S-(-)-acebutolol.[9]

  • Sample Preparation (Plasma): Deproteinization with acetonitrile.[10]

  • Sample Preparation (Urine): Solid Phase Extraction (SPE).[10]

  • Linearity Range: 5-250 ng/mL for each enantiomer.[10]

  • Detection Limits: 1.5 ng/mL in plasma and 2.5 ng/mL in urine.[10]

LC-MS/MS Method for High-Sensitivity Quantification

This protocol is a highly sensitive method for the simultaneous quantification of Celiprolol in human plasma, suitable for microdosing studies.[11]

  • Instrumentation: Triple quadrupole mass spectrometer.[11]

  • Sample Extraction: Solid-phase extraction (SPE) with strong cation exchange (SCX) cartridge columns from 500 μL of human plasma.[11]

  • Chromatographic Separation: ODS column (100 mm length × 2.1 mm id, 3 μm) with a gradient elution of 10 mM formic acid and methanol.[11]

  • Flow Rate: 0.2 mL/min.[11]

  • Ionization: Turbo-ion spray in positive mode.[11]

  • Quantification: Selected reaction monitoring (SRM) with the transition of m/z 380 to m/z 251 for Celiprolol.[11]

  • Internal Standard: Metoprolol.[11]

  • Validation Range: 1-250 pg/mL for Celiprolol.[11]

Synthesis Outline

The synthesis of Celiprolol Hydrochloride has been reported starting from 4-chloronitrobenzene. The key steps involve hydrolysis, acetylation, reduction of the nitro group, and acylation of the resulting amine.[12] A critical step is the Fries rearrangement of the acetyl group, followed by Williamson etherification with epichlorohydrin and subsequent opening of the epoxide ring to introduce the side chain.[12]

Simplified synthetic workflow for Celiprolol HCl.

Applications in Research

(R)-(+)-Celiprolol-d9 Hydrochloride is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of quantification of the unlabeled drug in complex biological matrices. Its use is critical in:

  • Pharmacokinetic (PK) studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of (R)-(+)-Celiprolol.

  • Bioequivalence studies: To compare the bioavailability of different formulations of Celiprolol.

  • Metabolite identification studies: To aid in the characterization of metabolic pathways of Celiprolol.

  • Therapeutic drug monitoring: For precise measurement of drug levels in patients to optimize dosing regimens.

The parent compound, Celiprolol, is investigated for its therapeutic potential in hypertension, angina pectoris, and more recently, for the prevention of vascular complications in vascular Ehlers-Danlos syndrome (vEDS).[1][5][7]

References

(R)-(+)-Celiprolol-d9 Hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (R)-(+)-Celiprolol-d9 Hydrochloride

This guide provides a detailed overview of the molecular properties of (R)-(+)-Celiprolol-d9 Hydrochloride, a deuterated analog of (R)-(+)-Celiprolol Hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require precise information for analytical and research applications.

Core Molecular Data

(R)-(+)-Celiprolol-d9 Hydrochloride is a stable isotope-labeled version of (R)-(+)-Celiprolol Hydrochloride, where nine hydrogen atoms have been replaced by deuterium. This labeling is a crucial tool in various research applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The table below summarizes the key molecular weight and formula information for both the deuterated and non-deuterated forms of (R)-(+)-Celiprolol Hydrochloride.

Property(R)-(+)-Celiprolol-d9 HydrochlorideCeliprolol Hydrochloride
Molecular Weight 425.01 g/mol [1][2][3], 425.02 g/mol [4]415.95 g/mol [5], 416.0 g/mol [6][7]
Molecular Formula C₂₀H₂₅D₉ClN₃O₄[1][2][3]C₂₀H₃₄ClN₃O₄[6]
CAS Number 1330045-90-3[1]57470-78-7[5][8][7]

Experimental Protocols

The determination of the molecular weight of chemical compounds like (R)-(+)-Celiprolol-d9 Hydrochloride is typically achieved through mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A solution of (R)-(+)-Celiprolol-d9 Hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, commonly Electrospray Ionization (ESI). ESI is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion.

  • Mass Analysis: The ionized molecules are then guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer. These instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy and precision.

  • Data Acquisition: The mass spectrometer detects the abundance of ions at each m/z value, generating a mass spectrum. For (R)-(+)-Celiprolol-d9 Hydrochloride, the protonated molecule [M+H]⁺ would be observed.

  • Data Analysis: The molecular weight is determined from the m/z value of the most abundant isotopic peak of the molecular ion. The high resolution allows for the differentiation of the deuterated compound from its non-deuterated counterpart based on the mass difference.

Visualized Workflow

The following diagram illustrates the conceptual relationship between Celiprolol, its hydrochloride salt, and its deuterated form, culminating in the final compound of interest.

G A Celiprolol (Base Molecule) B Addition of HCl A->B C Celiprolol Hydrochloride B->C D Isotopic Labeling (9 Deuterium Atoms) C->D E (R)-(+)-Celiprolol-d9 Hydrochloride D->E

Caption: Conceptual workflow for the formation of (R)-(+)-Celiprolol-d9 Hydrochloride.

References

An In-depth Technical Guide on the Core Mechanism of Action of (R)-(+)-Celiprolol-d9 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Celiprolol is a third-generation beta-blocker distinguished by a unique and multifaceted pharmacological profile. While commercially available as a racemate, this guide focuses on the (R)-(+)-enantiomer and its deuterated form, (R)-(+)-Celiprolol-d9 Hydrochloride. This document provides a comprehensive overview of its mechanism of action, encompassing its interactions with adrenergic receptors and its influence on crucial downstream signaling pathways. Quantitative data from various studies are presented, alongside detailed experimental protocols and visual representations of the key molecular interactions and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Celiprolol is a cardioselective beta-blocker with additional vasodilatory properties, setting it apart from traditional beta-blockers.[1][2][3][4][5][6][7][8][9][10] Its complex pharmacology involves a unique combination of activities at multiple adrenergic receptor subtypes.[1][3][7] The drug is administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers.[11] While the beta-blocking activity of beta-blockers typically resides in the (S)-(-)-enantiomer, understanding the specific actions of the (R)-(+)-enantiomer is crucial for a complete pharmacological assessment. The deuterated analogue, (R)-(+)-Celiprolol-d9 Hydrochloride, serves as a valuable tool, primarily as an internal standard in pharmacokinetic studies, enabling precise quantification in biological matrices.[10][12][13][14] This guide will delve into the detailed mechanism of action of (R)-(+)-Celiprolol, providing the technical information necessary for advanced research and development.

Core Mechanism of Action

The primary mechanism of action of Celiprolol involves a complex interplay of antagonism and partial agonism at various adrenergic receptors.[1][3][7]

Adrenergic Receptor Interactions
  • β1-Adrenergic Receptor Antagonism: Celiprolol acts as a selective antagonist at β1-adrenergic receptors, which are predominantly located in the heart.[1][3][7] This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.

  • β2-Adrenergic Receptor Partial Agonism: A key feature of Celiprolol is its partial agonist activity at β2-adrenergic receptors, which are found in the smooth muscle of the bronchi and blood vessels.[3][8] This intrinsic sympathomimetic activity contributes to its vasodilatory and bronchodilatory effects, distinguishing it from many other beta-blockers.[3][8]

  • α2-Adrenergic Receptor Antagonism: Celiprolol also exhibits weak antagonist activity at α2-adrenergic receptors.[15][16] This action may contribute to its overall vasodilatory profile, although its significance is considered less prominent than its effects on beta-receptors.[1]

Downstream Signaling Pathways

Beyond its direct receptor interactions, Celiprolol modulates several intracellular signaling cascades that contribute to its therapeutic effects.

  • Stimulation of Nitric Oxide (NO) Production: Celiprolol has been shown to stimulate the production of nitric oxide (NO) in endothelial cells.[5][17] NO is a potent vasodilator, and this effect is a significant contributor to Celiprolol's blood pressure-lowering action.

  • PI3K/Akt Pathway Activation: The production of NO by Celiprolol is mediated, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[18][19] This pathway is crucial for cell survival, proliferation, and angiogenesis.

  • Inhibition of NF-κB Signaling: Celiprolol has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[18][19] This anti-inflammatory action may contribute to its cardioprotective effects.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for racemic Celiprolol. It is important to note that specific quantitative data for the (R)-(+)-enantiomer is limited in the public domain.

ParameterReceptor/SystemValueSpecies/TissueReference
Ki β-adrenergic receptors (general)1.4 x 10⁻⁷ to 8.3 x 10⁻⁶ MVarious[11][15]
Ki Adenylate cyclase (vs. isoproterenol)2.6 x 10⁻⁷ MDog ventricular muscle[11][15]
Selectivity β1 vs. β235-foldRat heart vs. rat reticulocytes[11]
Affinity α2 vs. α110-fold higher for α2Radioligand binding studies[16]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

Signaling Pathway of Celiprolol

Celiprolol_Signaling cluster_receptor Adrenergic Receptors cluster_downstream Downstream Effects Beta1 β1-Adrenergic Receptor Cardiac_Effects Decreased Heart Rate & Contractility Beta1->Cardiac_Effects Beta2 β2-Adrenergic Receptor PI3K_Akt PI3K/Akt Pathway Beta2->PI3K_Akt Alpha2 α2-Adrenergic Receptor eNOS eNOS Activation PI3K_Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation NFkB_Inhibition NF-κB Inhibition Inflammation Inflammation NFkB_Inhibition->Inflammation Reduces Celiprolol Celiprolol Celiprolol->Beta1 Antagonist Celiprolol->Beta2 Partial Agonist Celiprolol->Alpha2 Weak Antagonist Celiprolol->NFkB_Inhibition Inhibits

Caption: Signaling pathway of (R)-(+)-Celiprolol.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing Adrenergic Receptors) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand (e.g., [³H]-CGP 12177) - (R)-(+)-Celiprolol (competitor) Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Western Blot Analysis of PI3K/Akt Pathway

Western_Blot_Workflow Start Start Cell_Culture Culture Endothelial Cells (e.g., HUVECs) Start->Cell_Culture Treatment Treat Cells with (R)-(+)-Celiprolol Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis SDS_PAGE SDS-PAGE to Separate Proteins by Size Lysis->SDS_PAGE Transfer Transfer Proteins to a Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block Membrane to Prevent Non-specific Binding Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-p-Akt, anti-Akt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Chemiluminescence Secondary_Ab->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of Celiprolol.

Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of (R)-(+)-Celiprolol for β-adrenergic receptors.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO cells transfected with human β1- or β2-adrenergic receptors).

    • Radioligand (e.g., [³H]-CGP 12177, a non-selective β-adrenergic antagonist).

    • (R)-(+)-Celiprolol-d9 Hydrochloride (unlabeled competitor).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash buffer (ice-cold assay buffer).

    • Glass fiber filters.

    • Scintillation cocktail.

    • 96-well filter plates.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of (R)-(+)-Celiprolol in assay buffer.

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add the different concentrations of (R)-(+)-Celiprolol to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled antagonist like propranolol).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through the glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of (R)-(+)-Celiprolol by subtracting the non-specific binding from the total binding.

    • Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol describes a method to measure NO production in cultured endothelial cells treated with (R)-(+)-Celiprolol.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Cell culture medium.

    • (R)-(+)-Celiprolol.

    • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Sodium nitrite standard solution.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Seed HUVECs in a 96-well plate and grow to confluence.

    • Treat the cells with various concentrations of (R)-(+)-Celiprolol for a specified time. Include untreated control wells.

    • After the incubation period, collect the cell culture supernatant from each well.

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

    • Add the Griess reagents to the collected supernatants and the nitrite standards in a new 96-well plate.

    • Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the concentration of nitrite in the samples by comparing their absorbance to the standard curve. The amount of nitrite is an indicator of NO production.

Western Blot for PI3K/Akt Pathway Activation

This protocol outlines the steps to assess the phosphorylation of Akt, a key component of the PI3K/Akt pathway, in response to (R)-(+)-Celiprolol treatment.

  • Materials:

    • Endothelial cells (e.g., HUVECs).

    • (R)-(+)-Celiprolol.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies (rabbit anti-phospho-Akt and rabbit anti-total-Akt).

    • HRP-conjugated anti-rabbit secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture and treat endothelial cells with (R)-(+)-Celiprolol as described in the NO production assay.

    • Lyse the cells with lysis buffer and collect the protein extracts.

    • Determine the protein concentration of each lysate using a protein assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the antibody against total Akt to normalize for protein loading.

    • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the effect of (R)-(+)-Celiprolol on NF-κB transcriptional activity.

  • Materials:

    • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (containing NF-κB response elements driving luciferase expression) and a control reporter (e.g., Renilla luciferase).

    • (R)-(+)-Celiprolol.

    • NF-κB activator (e.g., TNF-α).

    • Dual-luciferase reporter assay system.

    • Luminometer.

  • Procedure:

    • Seed the transfected cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of (R)-(+)-Celiprolol.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α). Include unstimulated and vehicle-treated controls.

    • After the stimulation period, lyse the cells and perform the dual-luciferase assay according to the manufacturer's instructions.

    • Measure both firefly (NF-κB reporter) and Renilla (control reporter) luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

    • Analyze the data to determine the effect of (R)-(+)-Celiprolol on NF-κB-dependent gene expression.

The Role of (R)-(+)-Celiprolol-d9 Hydrochloride

(R)-(+)-Celiprolol-d9 Hydrochloride is the deuterated form of the (R)-(+)-enantiomer. The substitution of hydrogen atoms with deuterium atoms increases the molecular weight of the compound without significantly altering its chemical properties. This makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[10][12][13][14] In pharmacokinetic studies, a known amount of the deuterated standard is added to biological samples (e.g., plasma, urine) before processing. Because the deuterated and non-deuterated forms of Celiprolol behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By comparing the mass spectrometry signal of the analyte to that of the internal standard, a highly accurate and precise quantification of (R)-(+)-Celiprolol can be achieved.

Conclusion

(R)-(+)-Celiprolol possesses a complex and unique mechanism of action that extends beyond simple β1-adrenergic blockade. Its partial agonism at β2-receptors and its influence on the nitric oxide signaling pathway contribute significantly to its vasodilatory and potential cardioprotective effects. The inhibition of the pro-inflammatory NF-κB pathway further adds to its therapeutic potential. While quantitative data specifically for the (R)-(+)-enantiomer remains an area for further investigation, the information and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic capabilities of this intriguing molecule. The use of its deuterated analogue, (R)-(+)-Celiprolol-d9 Hydrochloride, is indispensable for accurate pharmacokinetic and metabolic studies, which are crucial for its clinical development and application.

References

Isotopic Purity of (R)-(+)-Celiprolol-d9 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of (R)-(+)-Celiprolol-d9 Hydrochloride, a deuterated analog of the selective β1-adrenergic receptor antagonist and partial β2-adrenergic receptor agonist, Celiprolol. The incorporation of deuterium in place of hydrogen at specific molecular positions can significantly alter the pharmacokinetic profile of a drug, making the precise determination of isotopic purity a critical aspect of its development and quality control. This document outlines the common analytical methodologies for assessing isotopic purity, presents illustrative data, and details the underlying signaling pathways of Celiprolol's mechanism of action.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a measure of the extent to which the intended hydrogen atoms have been replaced by deuterium. This is typically determined by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While a specific certificate of analysis for a commercial batch of (R)-(+)-Celiprolol-d9 Hydrochloride is not publicly available, the following table represents a typical data set for a highly enriched deuterated pharmaceutical, presented for illustrative purposes.

ParameterSpecificationMethod
Chemical Purity ≥98%HPLC
Isotopic Enrichment ≥99 atom % DMass Spectrometry / NMR
Deuterium Incorporation
d9≥99%Mass Spectrometry
d8≤1%Mass Spectrometry
d7≤0.1%Mass Spectrometry
d0 (unlabeled)Not DetectedMass Spectrometry

Table 1: Representative Isotopic Purity Data for a Hypothetical Batch of (R)-(+)-Celiprolol-d9 Hydrochloride.

Experimental Protocols

The determination of isotopic purity relies on sophisticated analytical techniques capable of differentiating between isotopologues (molecules that differ only in their isotopic composition).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

LC-MS is a powerful technique for determining the distribution of isotopologues in a sample. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.

Methodology:

  • Sample Preparation: A solution of (R)-(+)-Celiprolol-d9 Hydrochloride is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Chromatographic Separation: The sample is injected into a liquid chromatography system, typically a UHPLC, to separate the analyte from any impurities.

  • Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in full scan mode to detect the protonated molecular ions [M+H]⁺ of the different isotopologues of Celiprolol-d9.

  • Data Analysis: The relative abundance of the ions corresponding to the d9, d8, d7, etc., species is determined by integrating the peak areas of their respective extracted ion chromatograms. The isotopic enrichment is then calculated from this distribution.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Dissolve (R)-(+)-Celiprolol-d9 HCl in appropriate solvent lc Inject sample into UHPLC system for separation prep->lc Injection ms Full scan analysis of eluent to detect isotopologues lc->ms Elution analysis Integrate peak areas of extracted ion chromatograms ms->analysis Data Acquisition calc Calculate isotopic enrichment analysis->calc

Fig. 1: Experimental workflow for LC-MS based isotopic purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration and Purity

NMR spectroscopy provides information on the specific locations and extent of deuteration within a molecule. Both ¹H and ²H NMR can be utilized.

Methodology:

  • Sample Preparation: A precise amount of (R)-(+)-Celiprolol-d9 Hydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) containing an internal standard of known concentration.

  • ¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions expected for the deuterated protons confirms successful labeling. The integration of any residual proton signals relative to the internal standard can be used to calculate the isotopic purity.

  • ²H NMR Analysis: A ²H NMR spectrum is acquired. The presence of signals at the chemical shifts corresponding to the deuterated positions provides direct evidence of deuterium incorporation. The relative integration of these signals can confirm the d9 distribution.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation prep Dissolve sample in deuterated solvent with internal standard h1_nmr Acquire quantitative ¹H NMR spectrum prep->h1_nmr h2_nmr Acquire ²H NMR spectrum prep->h2_nmr h1_analysis Integrate residual proton signals vs. internal standard h1_nmr->h1_analysis h2_analysis Confirm deuterium incorporation and distribution h2_nmr->h2_analysis

Fig. 2: Workflow for NMR-based analysis of isotopic purity.

Mechanism of Action: Signaling Pathways of Celiprolol

Celiprolol exhibits a unique pharmacological profile as a third-generation beta-blocker. It acts as a selective antagonist at β1-adrenergic receptors and a partial agonist at β2-adrenergic receptors.[1][2][3] This dual activity contributes to its therapeutic effects in managing hypertension and angina.

β1-Adrenergic Receptor Antagonism

In the heart, β1-adrenergic receptors are the predominant subtype. Stimulation of these receptors by catecholamines (e.g., norepinephrine, epinephrine) leads to an increase in heart rate, contractility, and conduction velocity. Celiprolol competitively blocks these receptors, thereby reducing the effects of sympathetic stimulation on the heart.[4] This leads to a decrease in heart rate and myocardial oxygen demand.

β2-Adrenergic Receptor Partial Agonism

β2-adrenergic receptors are primarily located in the smooth muscle of the bronchi and blood vessels.[4] Activation of these receptors leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation. Celiprolol's partial agonist activity at β2-receptors contributes to its vasodilatory properties, which helps to lower blood pressure.[1][4] This activity also mitigates the risk of bronchoconstriction, a common side effect of non-selective beta-blockers.[4]

Celiprolol_Signaling cluster_celiprolol Celiprolol Action cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects celiprolol (R)-(+)-Celiprolol-d9 HCl beta1 β1-Adrenergic Receptor (Cardiac Myocytes) celiprolol->beta1 Antagonism beta2 β2-Adrenergic Receptor (Vascular Smooth Muscle) celiprolol->beta2 Partial Agonism cardiac_effects Decreased Heart Rate Decreased Contractility beta1->cardiac_effects Inhibition of Sympathetic Tone vascular_effects Vasodilation (Lowered Blood Pressure) beta2->vascular_effects Stimulation of Smooth Muscle Relaxation

Fig. 3: Dual signaling pathway of Celiprolol's mechanism of action.

References

In-Depth Technical Guide: Solubility of (R)-(+)-Celiprolol-d9 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available solubility data for (R)-(+)-Celiprolol-d9 Hydrochloride and its non-deuterated counterpart, Celiprolol Hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for formulation and experimental design. This document details experimental protocols for solubility determination and visualizes the key signaling pathways influenced by Celiprolol.

Quantitative Solubility Data

SolventReported SolubilitySource
Water2 mg/mL (clear solution)[1]
Water≥ 50 mg/mL[2]
Water83 mg/mL[3][4]
WaterFreely soluble[5][6]
Dimethyl Sulfoxide (DMSO)10 mg/mL[7]
Dimethyl Sulfoxide (DMSO)83 mg/mL (199.54 mM)[3][4]
Ethanol2 mg/mL[7]
Ethanol25 mg/mL[3]
Ethanol83 mg/mL[3][4]
Ethanol (96%)Soluble[5][6]
MethanolFreely soluble[5][6]
Methylene ChlorideVery slightly soluble[5][6]
Phosphate Buffered Saline (PBS) pH 7.25 mg/mL[7]

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for determining the aqueous solubility of (R)-(+)-Celiprolol-d9 Hydrochloride, adapted from the widely accepted shake-flask method recommended by the World Health Organization.[8] This method is designed to establish the equilibrium solubility of a compound, which is a critical parameter in drug development.

Objective: To determine the equilibrium solubility of (R)-(+)-Celiprolol-d9 Hydrochloride in various aqueous media.

Materials:

  • (R)-(+)-Celiprolol-d9 Hydrochloride powder

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Media: Prepare the desired aqueous media (e.g., purified water, PBS, SGF, SIF) and adjust the pH as necessary.

  • Sample Preparation: Accurately weigh an excess amount of (R)-(+)-Celiprolol-d9 Hydrochloride powder and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solubilization: Add a known volume of the prepared aqueous medium to each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to a physiologically relevant temperature, typically 37°C. Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined in preliminary experiments.

  • Phase Separation: After the equilibration period, remove the vials from the shaker. Allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of (R)-(+)-Celiprolol-d9 Hydrochloride in the diluted sample using a validated HPLC method.

  • Data Analysis: Calculate the solubility of (R)-(+)-Celiprolol-d9 Hydrochloride in the respective medium based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_solubilization Solubilization & Equilibration cluster_analysis Analysis prep_media Prepare Aqueous Media add_media Add Media to Vials prep_media->add_media weigh_compound Weigh Excess Compound weigh_compound->add_media agitate Agitate at 37°C add_media->agitate centrifuge Centrifuge agitate->centrifuge filter_sample Filter Supernatant centrifuge->filter_sample hplc HPLC Analysis filter_sample->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for determining the equilibrium solubility of (R)-(+)-Celiprolol-d9 Hydrochloride.

Signaling Pathways

Celiprolol exerts its therapeutic effects by modulating specific signaling pathways. As a β1-adrenergic antagonist and a partial β2-adrenergic agonist, its mechanism of action involves the regulation of downstream cellular processes.

Celiprolol's Dual Action on Adrenergic Receptors:

Celiprolol selectively blocks β1-adrenergic receptors, which are primarily located in the heart. This action leads to a decrease in heart rate and contractility, contributing to its antihypertensive effect. Concurrently, it partially activates β2-adrenergic receptors, which are found in the smooth muscles of the bronchi and blood vessels, leading to vasodilation.

cluster_beta1 β1-Adrenergic Receptor cluster_beta2 β2-Adrenergic Receptor Celiprolol Celiprolol b1_receptor β1 Receptor (Heart) Celiprolol->b1_receptor b2_receptor β2 Receptor (Blood Vessels, Bronchi) Celiprolol->b2_receptor b1_effect Decreased Heart Rate & Contractility b1_receptor->b1_effect Antagonism b2_effect Vasodilation & Bronchodilation b2_receptor->b2_effect Partial Agonism

Caption: Dual antagonistic and partial agonistic action of Celiprolol on adrenergic receptors.

References

Commercial Suppliers and Technical Guide for (R)-(+)-Celiprolol-d9 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring (R)-(+)-Celiprolol-d9 Hydrochloride, a deuterated analog of the selective β1-adrenergic antagonist, several commercial suppliers offer this stable isotope-labeled compound. This guide provides an in-depth overview of available suppliers, their product specifications, relevant experimental protocols, and the key signaling pathways of Celiprolol.

Commercial Supplier Overview

(R)-(+)-Celiprolol-d9 Hydrochloride is available from a number of specialized chemical suppliers. The following tables summarize the key quantitative data for the products offered. It is important to note the discrepancy in the reported CAS numbers among suppliers, which researchers should verify based on their specific needs and by consulting the suppliers' documentation.

Supplier and Product Identification
SupplierProduct NameCatalog NumberCAS Number
LGC Standards (Toronto Research Chemicals) (R)-(+)-Celiprolol-d9 HydrochlorideTRC-C2544921330045-90-3[1][2][3]
Santa Cruz Biotechnology, Inc. Celiprolol-d9 Hydrochloride--
VIVAN Life Sciences Celiprolol-d9 HydrochlorideVLCS-005381215535-20-8[4]
Omsynth Lifesciences Pvt. Ltd. (R)-(+)-Celiprolol-d9 HydrochlorideOM_28181330045-90-3[5]
Pharmaffiliates Celiprolol-d9 HydrochloridePA STI 0880851215535-20-8[4]
MedChemExpress (R)-(+)-Celiprolol-d9 hydrochloride--
Product Specifications
SupplierMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
LGC Standards (Toronto Research Chemicals) C₂₀H₂₄D₉N₃O₄ • HCl425.02[1]-1 mg, 5 mg, 10 mg[1][2]
Santa Cruz Biotechnology, Inc. C₂₀H₂₅D₉ClN₃O₄425.01--
VIVAN Life Sciences C₂₀H₂₅D₉ClN₃O₄425.01--
Omsynth Lifesciences Pvt. Ltd. C₂₀H₂₅D₉ClN₃O₄425.0198.85%[5]-
Pharmaffiliates C₂₀H₂₅D₉ClN₃O₄425.01--
MedChemExpress ----

Experimental Protocols

Representative Synthesis of Celiprolol Hydrochloride

An improved synthesis method for Celiprolol Hydrochloride has been reported, which could be adapted for the deuterated analog by utilizing a deuterated starting material. The general steps involve:

  • Synthesis of a Key Intermediate: The synthesis often starts from a simpler aromatic compound, such as 4-chloronitrobenzene.

  • Introduction of the Side Chain: A crucial step is the Williamson etherification with epichlorohydrin, followed by the opening of the epoxide ring with a deuterated tert-butylamine (tert-butylamine-d9).

  • Formation of the Urea Moiety: The final steps involve the formation of the diethylurea group on the aromatic ring.

  • Salt Formation: The final product is converted to the hydrochloride salt.

A detailed synthesis can be found in the work by Jia et al. (2011), which describes an improved and environmentally friendly route suitable for industrial applications.[6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of (R)-(+)-Celiprolol-d9 Hydrochloride in biological matrices or pharmaceutical formulations can be determined using HPLC.

  • Objective: To separate and quantify (R)-(+)-Celiprolol-d9 Hydrochloride.

  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column is commonly used. For enantiomeric separation, a chiral stationary phase, such as cellulose tris(3,5-dichlorophenyl carbamate) (Chiralpak IC), is necessary.[7]

  • Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent like methanol or acetonitrile.[8] For chiral separations, a mixture of n-hexane, ethanol, and a modifier like triethylamine may be employed.[7]

  • Detection: UV detection is often performed at a wavelength of approximately 237 nm.[8] Fluorescence detection can offer higher sensitivity.

  • Sample Preparation: For biological samples like plasma or urine, a liquid-liquid extraction or solid-phase extraction is typically required to isolate the analyte from the matrix.

  • Quantification: A calibration curve is constructed using standards of known concentrations to quantify the amount of the analyte in the sample.

Signaling Pathways of Celiprolol

Celiprolol is not only a selective β1-adrenergic antagonist but also exhibits partial β2-adrenergic agonist activity. This dual mechanism of action contributes to its unique pharmacological profile, including its vasodilatory effects. The signaling pathways influenced by Celiprolol are crucial for its therapeutic effects.

Endothelial Nitric Oxide Synthase (eNOS) Activation

A key pathway modulated by Celiprolol involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.

Celiprolol_eNOS_Pathway Celiprolol Celiprolol PI3K PI3K Celiprolol->PI3K activates Akt Akt PI3K->Akt activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces

Caption: Celiprolol activates eNOS via the PI3K/Akt signaling pathway.

Inhibition of Pro-inflammatory and Pro-fibrotic Pathways

Celiprolol has also been shown to exert cardioprotective effects by inhibiting pathways involved in inflammation and fibrosis. This includes the suppression of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression through the inhibition of the NF-κB signaling pathway.

Celiprolol_NFkB_Pathway Celiprolol Celiprolol Oxidative_Stress Oxidative Stress Celiprolol->Oxidative_Stress NFkB NF-κB Celiprolol->NFkB inhibits TGFb1 TGF-β1 Expression Celiprolol->TGFb1 suppresses Oxidative_Stress->NFkB activates VCAM1 VCAM-1 Expression NFkB->VCAM1 induces Cardiovascular_Remodeling Cardiovascular Remodeling TGFb1->Cardiovascular_Remodeling promotes

Caption: Celiprolol inhibits NF-κB and TGF-β1 pathways to reduce inflammation and remodeling.

References

Technical Guide on the Safety of (R)-(+)-Celiprolol-d9 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety data for (R)-(+)-Celiprolol-d9 Hydrochloride, intended for researchers, scientists, and professionals in drug development. The information is primarily based on the safety data sheet of its non-deuterated analog, Celiprolol Hydrochloride, as specific safety data for the deuterated compound is not extensively available. The toxicological properties of isotopically labeled compounds are generally expected to be closely similar to their unlabeled counterparts.

Physicochemical Information

PropertyData
Chemical Name (R)-3-(3-acetyl-4-(2-hydroxy-3-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)propoxy)phenyl)-1,1-diethylurea hydrogen chloride[1]
Molecular Formula C20H25D9ClN3O4[2][3][4]
Molecular Weight 425.01 g/mol [3][4]
Appearance White to slightly yellow solid/crystalline powder[5][6]
Solubility No specific data available in the provided search results.
Storage Temperature +4°C[2]

Toxicological Data

The following acute toxicity data is for Celiprolol Hydrochloride. It is important to handle the deuterated form with the same level of precaution.

Test TypeRoute of AdministrationSpeciesDose
LD50 OralRat3826 mg/kg[5]
LD50 OralMouse1834 mg/kg[5]
LD50 IntravenousRat68.3 mg/kg[5]
LD50 IntravenousMouse56.2 mg/kg[5]
Repeated Dose Toxicity OralDog10 mg/kg/day (NOAEL, 12 Months)[5]
Reproductive & Fertility Toxicity OralRat320 mg/kg/day (NOAEL)[5]

NOAEL: No Observed Adverse Effect Level

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), Celiprolol Hydrochloride is classified as follows:

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[7][8][9]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin[8]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled[8]
Skin Irritation (Category 2) H315: Causes skin irritation[9]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation[9]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation[9]
Hazardous to the aquatic environment, long-term hazard H412: Harmful to aquatic life with long lasting effects[7][10]

Experimental Protocols

Detailed experimental protocols for the LD50 and other toxicological studies cited in the safety data sheets are not provided within those documents. These studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) Test Guidelines (e.g., OECD 401 for acute oral toxicity, though now largely replaced, or OECD 420, 423, 425). The methodologies would involve administering the substance to the specified animal models at various dose levels to determine the lethal dose for 50% of the test population.

Safety and Handling

Personal Protective Equipment (PPE): Appropriate PPE should be worn when handling (R)-(+)-Celiprolol-d9 Hydrochloride.

Protection TypeRecommendation
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[6]
Skin Protection Wear protective gloves and clothing to prevent skin exposure.[5][6]
Respiratory Protection A dust mask with a P3 filter is recommended if dust is generated.[5] Not required under normal use with adequate ventilation.[6]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid dust formation.[6] Do not eat, drink, or smoke when using this product.[5][7][8] Wash hands thoroughly after handling.[7][8]

  • Storage: Keep the container tightly closed and store in a cool, well-ventilated place.[5] Store refrigerated at +4°C.[2]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air and allow them to rest.[5] Seek medical attention if you feel unwell.[8]
Skin Contact Remove contaminated clothing and wash the exposed skin with mild soap and water.[5]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[6] Obtain medical attention if irritation persists.[5]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[5] Seek medical advice.[5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Foam, dry powder, carbon dioxide, water spray, sand.[5]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[6]

Logical Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of a chemical substance like (R)-(+)-Celiprolol-d9 Hydrochloride in a laboratory setting.

SafeHandlingWorkflow start Start: Receive Chemical risk_assessment 1. Risk Assessment - Review SDS - Identify Hazards start->risk_assessment ppe_selection 2. Select Appropriate PPE - Gloves - Safety Goggles - Lab Coat risk_assessment->ppe_selection handling_prep 3. Prepare Handling Area - Ensure good ventilation - Set up equipment ppe_selection->handling_prep weighing 4. Weighing/Dispensing handling_prep->weighing procedure 5. Perform Experiment weighing->procedure waste_disposal 6. Waste Disposal - Segregate waste - Label container procedure->waste_disposal cleanup 7. Decontaminate & Clean Up - Clean workspace - Wash hands waste_disposal->cleanup storage 8. Store Chemical - Tightly closed container - Refrigerated (+4°C) cleanup->storage end End storage->end

Caption: A logical workflow for the safe laboratory handling of chemical compounds.

References

The Pharmacological Profile of Celiprolol and the Prospective Advantages of Deuteration: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no publicly available scientific literature or clinical data on a deuterated form of celiprolol. This document provides a comprehensive overview of the established pharmacological profile of non-deuterated celiprolol based on existing research. Furthermore, it explores the theoretical and potential pharmacological advantages that could be conferred by deuteration, drawing upon established principles of medicinal chemistry and drug metabolism.

Introduction to Celiprolol

Celiprolol is a third-generation beta-blocker characterized by a unique pharmacological profile.[1][2][3][4] It functions as a selective β1-adrenoceptor antagonist, a partial β2-adrenoceptor agonist, and a weak α2-adrenoceptor antagonist.[1][5] This combination of activities confers antihypertensive and antianginal properties while mitigating some of the common side effects associated with traditional beta-blockers, such as bronchoconstriction.[1][2][4] Celiprolol is indicated for the management of mild to moderate hypertension and angina pectoris.[2][5] Notably, it is also being investigated for the treatment of vascular Ehlers-Danlos Syndrome (vEDS), a rare connective tissue disorder, due to its potential to reduce mechanical stress on arterial walls.[1][6][7][8][9][10][11]

Pharmacological Profile of Celiprolol

Pharmacodynamics

Celiprolol's primary mechanism of action involves the selective blockade of β1-adrenergic receptors in the heart, leading to a reduction in heart rate and cardiac output, particularly during exercise.[3][5] Its partial β2-agonist activity contributes to vasodilation, which helps in reducing peripheral vascular resistance.[3] The weak α2-antagonism is not considered to contribute significantly to its overall pharmacological effect.[1]

Pharmacokinetics

Celiprolol is a hydrophilic compound with dose-dependent bioavailability.[1][12] It is minimally metabolized in the liver and is primarily excreted unchanged in the urine and feces.[1]

Table 1: Pharmacokinetic Parameters of Celiprolol

ParameterValueReference
Bioavailability30-70% (dose-dependent)[1][12]
Time to Peak Plasma Concentration2-3 hours[5]
Volume of Distribution4.5 L/kg[5]
Plasma Protein Binding25-30%[5]
MetabolismMinimal (1-3%)[5]
Elimination Half-life4-5 hours[1]
ExcretionRenal and non-renal pathways[5]
Signaling Pathways

Celiprolol's cardioprotective effects are mediated, in part, by its influence on specific signaling pathways:

  • Nitric Oxide (NO) Signaling: Celiprolol has been shown to activate endothelial nitric oxide synthase (eNOS) through the PI3K-Akt pathway.[13] This leads to increased NO production, which can attenuate cardiac myocyte hypertrophy.[13][14]

  • Transforming Growth Factor-beta (TGF-β) Signaling: In the context of vEDS, it is hypothesized that celiprolol may exert protective effects by stabilizing TGF-β signaling, thereby enhancing collagen synthesis and improving the mechanical integrity of blood vessels.[6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Celiprolol has been observed to suppress the expression of endothelin-1 and TGF-β1, potentially through the inhibition of the extracellular signal-regulated kinase (ERK) and c-fos gene pathway.[15]

G cluster_0 Celiprolol's Cardioprotective Signaling cluster_1 NO Pathway Activation cluster_2 TGF-β and MAPK Pathway Inhibition celiprolol Celiprolol pi3k PI3K celiprolol->pi3k activates erk ERK celiprolol->erk inhibits akt Akt pi3k->akt enos eNOS akt->enos no Nitric Oxide enos->no Cardioprotection Cardioprotection no->Cardioprotection cfos c-fos erk->cfos et1 Endothelin-1 cfos->et1 tgfb1 TGF-β1 cfos->tgfb1 Cardiovascular Remodeling Cardiovascular Remodeling et1->Cardiovascular Remodeling tgfb1->Cardiovascular Remodeling

Caption: Signaling pathways modulated by celiprolol.

Experimental Protocols

In Vitro Inhibition of Protein Synthesis in Cardiac Myocytes
  • Cell Culture: Neonatal rat cardiac myocytes are isolated and cultured.

  • Treatment: Cells are pre-treated with celiprolol followed by stimulation with isoproterenol or phenylephrine to induce protein synthesis. A control group without celiprolol is included.

  • Analysis: Protein synthesis is quantified by measuring the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into cellular proteins. The results are expressed as a percentage of the control group.[14]

In Vivo Model of Cardiac Hypertrophy
  • Animal Model: Transverse aortic constriction (TAC) is surgically induced in mice to create pressure overload-induced cardiac hypertrophy.

  • Treatment: A cohort of TAC mice is treated with celiprolol administered orally. A control group of TAC mice receives a placebo.

  • Analysis: After a specified period, heart weight to body weight ratio and lung weight to body weight ratio are measured. Left ventricular fractional shortening is assessed by echocardiography. Myocardial levels of eNOS, natriuretic peptide precursor type B, and protein inhibitor of NO synthase are quantified using techniques such as Western blotting and RT-PCR.[14]

The Potential of Deuterated Celiprolol: A Theoretical Perspective

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy in drug development to improve the pharmacokinetic and/or toxicity profile of a drug.[16][17][18] This "deuterium switch" can lead to enhanced metabolic stability, increased bioavailability, and reduced toxicity.[16]

The Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[16] If the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. This phenomenon is known as the kinetic isotope effect.

Hypothetical Advantages of Deuterated Celiprolol

Given that celiprolol undergoes minimal metabolism, the primary advantage of deuteration might not be in prolonging its half-life, as is the case with many other deuterated drugs. However, even minor metabolic pathways can sometimes lead to the formation of active or inactive metabolites that can influence a drug's overall profile. If any of the minor metabolites of celiprolol are formed through a process involving C-H bond cleavage as a rate-limiting step, deuteration at that specific site could:

  • Reduce inter-individual variability: By minimizing the contribution of a minor but variable metabolic pathway, deuteration could lead to more predictable pharmacokinetics across different patient populations.

  • Enhance safety profile: If any minor metabolite is associated with adverse effects, slowing its formation could improve the drug's tolerability.

  • Increase bioavailability: Although celiprolol's bioavailability is primarily limited by absorption, deuteration could potentially reduce any minor first-pass metabolism, leading to a modest increase in systemic exposure.

Proposed Experimental Workflow for Evaluating Deuterated Celiprolol

The evaluation of a hypothetical deuterated celiprolol would involve a series of comparative studies against its non-deuterated counterpart.

G start Deuterated Celiprolol Synthesis in_vitro In Vitro Metabolic Stability Assay (Liver Microsomes, Hepatocytes) start->in_vitro pk_study Comparative Pharmacokinetic Study (Animal Model) in_vitro->pk_study Promising Stability pd_study Comparative Pharmacodynamic Study (Animal Model of Hypertension) pk_study->pd_study tox_study Bridging Toxicity Studies pd_study->tox_study Favorable PK/PD Profile clinical_trial Human Clinical Trials (Relative Bioavailability, PK/PD) tox_study->clinical_trial Acceptable Safety

Caption: Hypothetical workflow for deuterated celiprolol evaluation.

Regulatory Considerations

Deuterated analogs of existing drugs, often referred to as "deuterium switch" products, may be eligible for an expedited regulatory pathway, such as the 505(b)(2) pathway in the United States.[16][17] This allows developers to reference nonclinical and clinical data from the non-deuterated counterpart, potentially reducing the overall development timeline and costs.[17] However, bridging studies, including in vitro and in vivo metabolism comparisons, relative bioavailability, and pharmacokinetic studies, are typically required to justify reliance on the original drug's data.[17] The FDA has recognized some deuterated drugs as new chemical entities, granting them market exclusivity.[17][19]

Conclusion

Celiprolol possesses a unique and beneficial pharmacological profile. While a deuterated version of celiprolol has not been reported, the principles of drug deuteration suggest that such a modification could potentially offer subtle but meaningful improvements in its pharmacokinetic properties, leading to enhanced predictability and safety. Further research into the synthesis and evaluation of deuterated celiprolol would be necessary to validate these theoretical advantages and determine its clinical utility.

References

Methodological & Application

Quantitative Analysis of Celiprolol in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of celiprolol in human plasma. The methodologies outlined are based on established bioanalytical techniques and are intended to guide researchers in developing and validating robust assays for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Celiprolol is a third-generation beta-blocker with cardioselective beta-1 antagonist and beta-2 agonist properties, used in the treatment of hypertension and angina. Accurate quantification of celiprolol in human plasma is crucial for pharmacokinetic profiling, dose-response relationship studies, and ensuring therapeutic efficacy and safety. This note details a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, along with alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) approaches.

Comparative Overview of Analytical Methods

A summary of various methods for celiprolol quantification in human plasma is presented below, allowing for an at-a-glance comparison of their key performance characteristics.

Table 1: Comparison of LC-MS/MS Methods for Celiprolol Quantification

ParameterMethod 1Method 2
Sample Preparation Solid-Phase Extraction (SPE) with strong cation exchange (SCX) cartridgesLiquid-Liquid Extraction (LLE) with methyl-t-butyl ether and dichloromethane
LC Column ODS (100 mm x 2.1 mm, 3 µm)[1]Ascentis (50 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Gradient elution with 10 mM formic acid and methanol[1]Isocratic elution with 0.2% formic acid and acetonitrile (10:90, v/v)[2]
Flow Rate 0.2 mL/min[1]1.0 mL/min[2]
Internal Standard Metoprolol[1]Not specified
Linearity Range 1 - 250 pg/mL[1]0.25 - 35.06 µg/mL[2]
Lower Limit of Quantification (LLOQ) 1 pg/mL[1]0.25 µg/mL[2]
Recovery Not specified45.29%[2]
Ionization Mode Positive Turbo-ion spray[1]Electrospray Ionization (ESI)[2]
MRM Transition m/z 380 -> 251[1]Not specified

Table 2: Comparison of HPLC-UV/Fluorescence Methods for Celiprolol Quantification

ParameterMethod 3Method 4Method 5
Sample Preparation Liquid-Liquid ExtractionSolid-Phase Extraction (C18)[3]Two-step Liquid-Liquid Extraction[2]
LC Column Reversed-phase C18XBridge™ C18 (150 mm x 3.0 mm, 3.5 µm)[3]C18[2]
Mobile Phase Acetonitrile and phosphate buffer (pH 3.5) with triethylamine[4]Acetonitrile and 10 mM ammonium acetate buffer (pH 10.5) (34:66, v/v)[3]Not specified
Flow Rate Not specified0.4 mL/min[3]Not specified
Internal Standard Acebutolol[4]Acebutolol[2]Deacetyldiltiazem[2]
Linearity Range 5 - 2000 ng/mL (total)[4]1.0 - 1000 ng/mL[2]15.63 - 1000 ng/mL[5]
Lower Limit of Detection (LOD) 2.5 ng/mL (enantiomer)[4]Not specified4 ng/mL[2]
Detection UV and Fluorescence[4]Fluorescence (Ex: 250 nm, Em: 482 nm)[2]UV (237 nm)[2]

Detailed Experimental Protocol: LC-MS/MS Method

This protocol provides a step-by-step guide for the quantification of celiprolol in human plasma using a highly sensitive LC-MS/MS method, adapted from published literature.[1]

3.1. Materials and Reagents

  • Celiprolol reference standard

  • Metoprolol (Internal Standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (Strong Cation Exchange, e.g., Oasis MCX)

  • Standard laboratory glassware and pipettes

3.2. Stock and Working Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve celiprolol and metoprolol in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution: Dilute the metoprolol primary stock solution to a final concentration of 10 ng/mL in 50:50 methanol/water.

3.3. Sample Preparation: Solid-Phase Extraction (SPE)

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 500 µL Human Plasma add_is Add Internal Standard (Metoprolol) plasma->add_is vortex1 Vortex add_is->vortex1 load_sample Load Sample vortex1->load_sample condition_spe Condition SPE Cartridge (Methanol, Water) condition_spe->load_sample wash_spe Wash SPE Cartridge (e.g., 0.1% Formic Acid in Water, Methanol) load_sample->wash_spe elute Elute Celiprolol & IS (e.g., 5% NH4OH in Methanol) wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (ODS Column, Gradient Elution) inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect quantify Data Acquisition & Quantification detect->quantify

Figure 1: Experimental workflow for celiprolol quantification.
  • Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of human plasma in a polypropylene tube, add 50 µL of the IS working solution. Vortex mix and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

3.4. LC-MS/MS Conditions

Table 3: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System Agilent 1200 Series or equivalent
MS System AB Sciex API 4000 or equivalent
Column ODS (100 mm x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Formic Acid in Water
Mobile Phase B Methanol
Gradient 10% B to 90% B over 5 min
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Ionization Source Turbo-ion spray (Positive Mode)
MRM Transition (Celiprolol) Q1: 380.2 m/z -> Q3: 251.1 m/z
MRM Transition (Metoprolol - IS) Q1: 268.2 m/z -> Q3: 116.1 m/z

3.5. Calibration Curve and Quality Control Samples

  • Prepare calibration standards by spiking blank human plasma with appropriate amounts of the celiprolol working solutions to yield concentrations ranging from 1 pg/mL to 250 pg/mL.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Bioanalytical Method Validation

The analytical method should be validated according to the principles outlined in the FDA and ICH M10 guidelines.[6][7][8] The validation process ensures the reliability and accuracy of the obtained data.

validation_workflow cluster_validation Bioanalytical Method Validation selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity lloq Lower Limit of Quantification (LLOQ) linearity->lloq accuracy Accuracy recovery Extraction Recovery accuracy->recovery precision Precision (Intra- & Inter-day) precision->recovery lloq->accuracy lloq->precision matrix_effect Matrix Effect recovery->matrix_effect stability Stability (Freeze-thaw, Bench-top, Long-term) matrix_effect->stability

Figure 2: Key parameters for bioanalytical method validation.

4.1. Selectivity and Specificity

Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of celiprolol and the internal standard.

4.2. Linearity and Range

The calibration curve should be linear over the specified range, with a correlation coefficient (r²) of ≥ 0.99.

4.3. Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated by analyzing the QC samples in replicates (n=6) on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

4.4. Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

4.5. Extraction Recovery and Matrix Effect

Recovery should be consistent and reproducible. The matrix effect is assessed to ensure that components in the plasma do not suppress or enhance the ionization of the analyte and IS.

4.6. Stability

The stability of celiprolol in plasma should be evaluated under various conditions, including freeze-thaw cycles, bench-top stability at room temperature, and long-term storage at -80°C.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of celiprolol in human plasma. Proper validation in accordance with regulatory guidelines is essential to ensure the generation of reliable data for clinical and research applications. The alternative HPLC methods, while potentially less sensitive, can be suitable for studies where higher concentrations of celiprolol are expected.

References

Application Note & Protocol: Preclinical Pharmacokinetic Study of (R)-(+)-Celiprolol-d9 HCl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting a preclinical pharmacokinetic (PK) study of (R)-(+)-Celiprolol-d9 HCl, a deuterated isotopologue of the cardioselective β-blocker, Celiprolol. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can modify a drug's metabolic profile, potentially leading to improved pharmacokinetic properties such as a longer half-life.[1][2][3] This protocol outlines the in-life study design, a robust bioanalytical method using LC-MS/MS for the quantification of (R)-(+)-Celiprolol-d9 HCl in plasma, and methods for data analysis.

Introduction

Celiprolol is a third-generation β-adrenoceptor antagonist used for treating hypertension and angina pectoris.[4][5] It exhibits a unique pharmacological profile as a selective β1-receptor antagonist and a partial β2-receptor agonist, which contributes to its vasodilating properties.[4][6][7] Celiprolol is minimally metabolized and is primarily excreted unchanged in urine and feces.[4][8][9]

The substitution of hydrogen with deuterium can increase the stability of C-H bonds, which can slow down metabolic processes governed by the kinetic isotope effect.[3] This alteration may lead to a reduced clearance rate and an extended plasma half-life compared to the non-deuterated counterpart.[1][2] Studying the pharmacokinetics of (R)-(+)-Celiprolol-d9 HCl is crucial to determine if its deuteration provides a tangible therapeutic advantage, such as reduced dosing frequency or improved safety profile.[10] This protocol details a preclinical study in a rodent model to compare the pharmacokinetic profiles of deuterated and non-deuterated (R)-(+)-Celiprolol.

Pharmacological Profile of Celiprolol

Celiprolol's primary mechanism of action involves the selective antagonism of β1-adrenergic receptors in the heart.[11] This action reduces heart rate and cardiac contractility, thereby decreasing myocardial oxygen demand.[11] Concurrently, its partial agonist activity at β2-adrenergic receptors in vascular smooth muscles leads to vasodilation.[11][12] Celiprolol may also stimulate the production of nitric oxide, further contributing to its vasodilatory and antihypertensive effects.[11]

cluster_0 Celiprolol Action Celiprolol (R)-(+)-Celiprolol-d9 HCl Beta1 β1-Adrenergic Receptor (Heart) Celiprolol->Beta1 Antagonism Beta2 β2-Adrenergic Receptor (Vasculature) Celiprolol->Beta2 Partial Agonism Endothelium Vascular Endothelium Celiprolol->Endothelium Stimulation HR_Contractility Heart Rate & Contractility Beta1->HR_Contractility Decrease Vasodilation Vasodilation Beta2->Vasodilation Increase NO_Production Nitric Oxide (NO) Production Endothelium->NO_Production Increase BP Blood Pressure HR_Contractility->BP Decrease Vasodilation->BP Decrease NO_Production->Vasodilation

Caption: Mechanism of action pathway for Celiprolol.

Preclinical Pharmacokinetic Study Protocol

This protocol describes a single-dose, parallel-group pharmacokinetic study in male Sprague-Dawley rats to compare (R)-(+)-Celiprolol-d9 HCl with its non-deuterated counterpart.

Experimental Design

cluster_study Study Design start Acclimatization (Male Sprague-Dawley Rats, n=12) randomization Randomization start->randomization group1 Group 1 (n=6) (R)-(+)-Celiprolol-d9 HCl (10 mg/kg, Oral Gavage) randomization->group1 group2 Group 2 (n=6) (R)-(+)-Celiprolol HCl (10 mg/kg, Oral Gavage) randomization->group2 sampling Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h) group1->sampling group2->sampling analysis Plasma Separation & LC-MS/MS Analysis sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: Parallel-group study design for the pharmacokinetic experiment.

Materials and Reagents
  • Test Articles: (R)-(+)-Celiprolol-d9 HCl (>98% purity), (R)-(+)-Celiprolol HCl (>98% purity)

  • Internal Standard (IS): Metoprolol (>99% purity)

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade), K2-EDTA (for blood collection tubes)

  • Animals: 12 male Sprague-Dawley rats (250-300g), fasted overnight before dosing.

Animal Dosing and Sample Collection
  • Acclimatization: House animals for at least 7 days under standard laboratory conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.

  • Fasting: Fast animals for 12 hours prior to dosing, with continued access to water.

  • Dosing: Administer a single oral dose of 10 mg/kg of the respective test article formulated in 0.5% CMC.

  • Blood Collection: Collect approximately 200 µL of blood from the tail vein into K2-EDTA tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C.

  • Storage: Transfer the resulting plasma into clean polypropylene tubes and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

This method is for the simultaneous quantification of (R)-(+)-Celiprolol-d9 HCl and its non-deuterated form in rat plasma.

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (Metoprolol, 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for accurate quantification.[13]

Parameter Condition
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Analytical Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min)
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Table 1: Optimized LC-MS/MS instrumental parameters.
Analyte Q1 (m/z) Q3 (m/z) Collision Energy (eV)
(R)-(+)-Celiprolol380.2251.125
(R)-(+)-Celiprolol-d9389.3251.125
Metoprolol (IS)268.2116.120
Table 2: Multiple Reaction Monitoring (MRM) transitions for analytes and internal standard. The transition for non-deuterated Celiprolol is based on published methods[13], while the deuterated version is adapted based on its mass shift.
  • Prepare calibration standards in blank rat plasma over a concentration range of 1 - 2000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL).

  • Analyze calibration standards and QC samples with each batch of study samples to ensure accuracy and precision.

Data Presentation and Analysis

Experimental Workflow Visualization

cluster_workflow Bioanalytical Workflow dosing Animal Dosing (Oral Gavage) sampling Blood Sampling (Serial Timepoints) dosing->sampling centrifuge1 Centrifugation (Plasma Separation) sampling->centrifuge1 storage Plasma Storage (-80°C) centrifuge1->storage prep Sample Preparation (Protein Precipitation) storage->prep centrifuge2 Centrifugation (Pellet Debris) prep->centrifuge2 transfer Supernatant Transfer to HPLC Vials centrifuge2->transfer lcms LC-MS/MS Analysis transfer->lcms data Data Processing & PK Calculation lcms->data

Caption: End-to-end workflow from animal dosing to data analysis.

Representative Data (Hypothetical)
Concentration (ng/mL) Analyte/IS Peak Area Ratio Accuracy (%)
1.00.0052104.0
5.00.024598.0
25.00.126100.8
100.00.510102.0
500.02.49599.8
1000.05.050101.0
2000.010.12101.2
Table 3: Hypothetical calibration curve data for (R)-(+)-Celiprolol-d9 HCl in rat plasma. A linear regression with 1/x² weighting should yield an r² > 0.99.
Pharmacokinetic Parameter Calculation

Plasma concentration-time data for each animal will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®. Key pharmacokinetic parameters to be determined include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

  • T½: Terminal elimination half-life.

  • CL/F: Apparent total body clearance.

  • Vz/F: Apparent volume of distribution.

Parameter (R)-(+)-Celiprolol HCl (R)-(+)-Celiprolol-d9 HCl
Cmax (ng/mL) 850 ± 150920 ± 130
Tmax (hr) 2.0 ± 0.52.1 ± 0.6
AUC(0-inf) (hr*ng/mL) 4100 ± 6505800 ± 720
T½ (hr) 5.5 ± 0.87.8 ± 1.1
CL/F (L/hr/kg) 2.44 ± 0.381.72 ± 0.21
Table 4: Hypothetical mean (±SD) pharmacokinetic parameters following a single 10 mg/kg oral dose to rats. The expected outcome is an increased AUC and T½ for the deuterated compound.

Conclusion

The successful execution of this protocol will enable a direct comparison of the pharmacokinetic profiles of (R)-(+)-Celiprolol-d9 HCl and its non-deuterated parent drug. The primary hypothesis is that the deuterated compound will exhibit a lower clearance and a longer elimination half-life due to the kinetic isotope effect on its minimal metabolic pathways. Such a finding would suggest that (R)-(+)-Celiprolol-d9 HCl could offer a clinical advantage over the existing therapy, potentially allowing for less frequent dosing and a more stable plasma concentration profile. The robust LC-MS/MS method detailed herein ensures the generation of high-quality data suitable for regulatory submission and further drug development decisions.

References

Application Notes and Protocols for the Bioanalytical Method Development of Celiprolol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Celiprolol is a third-generation beta-blocker with cardioselective β1 antagonist and partial β2 agonist properties, used in the management of hypertension and angina pectoris. Accurate and reliable bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. These application notes provide detailed protocols for the quantification of celiprolol in biological matrices, primarily human plasma, using various analytical techniques.

I. Bioanalytical Methods Overview

Several analytical methods have been developed and validated for the determination of celiprolol in biological fluids. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

Data Summary of Bioanalytical Methods for Celiprolol

MethodMatrixSample PreparationLinearity RangeLOQ/LODKey Findings & Reference
HPLC-UV Human PlasmaLiquid-Liquid Extraction (LLE)15.63 - 1000 ng/mLLOD: 4 ng/mLA two-step LLE was used with a C18 column and UV detection at 237 nm.[1]
HPLC-UV Human PlasmaLLE with methyl-tert.-butyl ether5 - 2000 ng/mL (total celiprolol)Not SpecifiedMethod for total celiprolol and its enantiomers.[1][2]
HPLC-Fluorescence Human PlasmaSolid-Phase Extraction (SPE)Not SpecifiedNot SpecifiedSPE with Bond Elut® C18 and fluorescence detection (Ex: 250 nm, Em: 482 nm).[1]
HPLC-Fluorescence Human Plasma & UrineProtein Precipitation (plasma), SPE (urine)5 - 250 ng/mL (for each enantiomer)LOD: 1.5 ng/mL (plasma), 2.5 ng/mL (urine)Chiral separation on a Chiralpak IC column.[3][4]
LC-MS/MS Human PlasmaSolid-Phase Extraction (SPE)1 - 250 pg/mLLOQ: 1 pg/mLHighly sensitive method for a cassette cold-microdosing study.[5]
UHPLC-QqQ-MS/MS Human BloodLiquid-Liquid Extraction (LLE)Not SpecifiedLOQ: 0.2 ng/mLMethod for the quantification of 18 β-blockers, including celiprolol.[6]

II. Experimental Protocols

Protocol 1: HPLC-UV Method for Celiprolol in Human Plasma

This protocol is based on a method utilizing liquid-liquid extraction for sample cleanup followed by HPLC with UV detection.[1]

1. Materials and Reagents:

  • Celiprolol Hydrochloride reference standard

  • Internal Standard (IS): Acebutolol or Deacetyldiltiazem[1]

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • n-hexane, HPLC grade

  • Ethanol, HPLC grade

  • Triethylamine, analytical grade

  • Hydrochloric Acid (HCl), analytical grade

  • Methyl-tert-butyl ether, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Evaporator

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 1 mL of human plasma into a centrifuge tube.

  • Add the internal standard solution.

  • Alkalinize the plasma sample.

  • Add 5 mL of methyl-tert-butyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Perform a back-extraction into 0.01 M HCl.[1]

  • Evaporate the aqueous layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.5) with 0.05% triethylamine.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 237 nm[1]

  • Injection Volume: 20 µL

5. Method Validation Parameters:

  • Linearity: 15.63 - 1000 ng/mL[1]

  • Intra-day and Inter-day Precision: < 14%[1]

  • Lower Limit of Detection (LOD): 4 ng/mL[1]

Protocol 2: LC-MS/MS Method for Celiprolol in Human Plasma

This protocol outlines a highly sensitive method for the quantification of celiprolol using LC-MS/MS, suitable for low-concentration studies.[5]

1. Materials and Reagents:

  • Celiprolol reference standard

  • Internal Standard (IS): Metoprolol[5]

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (with anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange - SCX)

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase analytical column (e.g., ODS, 100 mm x 2.1 mm, 3 µm)[5]

  • SPE manifold

3. Sample Preparation (Solid-Phase Extraction):

  • Condition the SCX SPE cartridge with methanol followed by water.

  • Load 500 µL of the plasma sample to which the internal standard has been added.[5]

  • Wash the cartridge to remove interferences.

  • Elute the analyte and IS with an appropriate solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

4. LC-MS/MS Conditions:

  • Mobile Phase: Gradient elution with 10 mM formic acid in water and methanol.[5][7]

  • Flow Rate: 0.2 mL/min[5][7]

  • Ionization Mode: Positive Turbo-ion spray[5]

  • Mass Transitions (SRM):

    • Celiprolol: m/z 380 -> m/z 251[5][7]

    • Atenolol (if co-analyzed): m/z 267 -> m/z 145[5][7]

5. Method Validation Parameters:

  • Linearity: 1 - 250 pg/mL[5]

Protocol 3: Chiral HPLC-Fluorescence Method for Celiprolol Enantiomers

This protocol is designed for the separation and quantification of celiprolol enantiomers in human plasma and urine.[3][4]

1. Materials and Reagents:

  • (R)-celiprolol and (S)-celiprolol reference standards

  • Internal Standard (IS): S-(-)-acebutolol[3][4]

  • Acetonitrile, HPLC grade

  • n-hexane, HPLC grade

  • Ethanol, HPLC grade

  • Triethylamine, analytical grade

  • Human plasma and urine

2. Instrumentation:

  • HPLC system with a fluorescence detector

  • Chiral stationary phase column (e.g., Chiralpak IC)[3][4]

  • Centrifuge

  • Vortex mixer

  • Evaporator

3. Sample Preparation:

  • Plasma (Protein Precipitation):

    • To 100 µL of plasma, add the internal standard.

    • Add acetonitrile for deproteinization.[3][4]

    • Vortex and centrifuge.

    • Evaporate the supernatant and reconstitute.

  • Urine (Solid-Phase Extraction):

    • Follow a standard SPE protocol for urine samples.[3][4]

4. Chromatographic Conditions:

  • Mobile Phase: n-hexane:ethanol:triethylamine (70:30:0.4, v/v/v)[3][4]

  • Flow Rate: 0.5 mL/min[3][4]

  • Fluorescence Detection: Excitation at 250 nm and Emission at 482 nm.[1]

5. Method Validation Parameters:

  • Linearity: 5 - 250 ng/mL for each enantiomer[3][4]

  • LOD: 1.5 ng/mL (plasma), 2.5 ng/mL (urine)[3][4]

III. Visualizations

G cluster_0 Sample Preparation: Liquid-Liquid Extraction (LLE) plasma 1. Plasma Sample + IS alkalinize 2. Alkalinize plasma->alkalinize add_solvent 3. Add Extraction Solvent (e.g., methyl-tert-butyl ether) alkalinize->add_solvent vortex 4. Vortex add_solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge separate_org 6. Separate Organic Layer centrifuge->separate_org back_extract 7. Back-extract into Acid separate_org->back_extract evaporate 8. Evaporate back_extract->evaporate reconstitute 9. Reconstitute evaporate->reconstitute analysis 10. HPLC-UV Analysis reconstitute->analysis G cluster_1 Sample Preparation: Solid-Phase Extraction (SPE) condition 1. Condition SPE Cartridge load 2. Load Plasma Sample + IS condition->load wash 3. Wash load->wash elute 4. Elute Analyte & IS wash->elute evaporate 5. Evaporate Eluate elute->evaporate reconstitute 6. Reconstitute evaporate->reconstitute analysis 7. LC-MS/MS Analysis reconstitute->analysis G cluster_2 Sample Preparation: Protein Precipitation plasma 1. Plasma Sample + IS add_solvent 2. Add Precipitating Solvent (e.g., Acetonitrile) plasma->add_solvent vortex 3. Vortex add_solvent->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant evaporate 6. Evaporate supernatant->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis 8. HPLC-Fluorescence Analysis reconstitute->analysis

References

Application Notes and Protocols: High-Performance Liquid Chromatography Separation of Celiprolol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celiprolol is a cardioselective β1-adrenoceptor antagonist utilized in the treatment of hypertension and angina pectoris.[1] It is administered as a racemic mixture, containing both (-)-S- and (+)-R-enantiomers. The pharmacological activity of celiprolol is primarily attributed to the (-)-S-enantiomer, which is significantly more potent than the (+)-R-enantiomer.[1] Consequently, the enantioselective separation and quantification of celiprolol enantiomers are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and in understanding the drug's stereospecific effects. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for achieving this separation.[2][3]

This document provides detailed application notes and protocols for the HPLC separation of celiprolol enantiomers, summarizing key quantitative data and experimental methodologies from published literature.

Data Presentation: HPLC Methods for Celiprolol Enantiomer Separation

The following tables summarize the chromatographic conditions used for the successful enantiomeric separation of celiprolol.

Table 1: Chiral Stationary Phases and Chromatographic Conditions

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)DetectionReference
Chiralpak IC (Cellulose tris(3,5-dichlorophenyl carbamate))250 x 4.6 mm ID, 5µmn-hexane:ethanol:triethylamine (70:30:0.4%, v/v/v)0.5Fluorescence (Ex: 350 nm, Em: 450 nm)[4]
CHIRALCEL-OD (Cellulose tris-3,5-dimethylphenyl carbamate)250 x 4.6 mm IDhexane:2-propanol:diethylamine (80:20:0.7, v/v/v)1.0UV (232 nm)[1]

Table 2: Chromatographic Performance Data

CSPEnantiomerRetention Time (t_R, min)Capacity Factor (k')Separation Factor (α)Resolution (R_s)Reference
Chiralpak ICS-(-)-celiprolol20.44--2.56 (between S-(-)-celiprolol and internal standard)[4]
R-(+)-celiprolol23.21--4.50 (between R-(+)-celiprolol and internal standard)[4]
CHIRALCEL-OD(-)-S-celiprolol-3.891.432.94[1]
(+)-R-celiprolol--[1]

Experimental Protocols

Protocol 1: Enantioseparation of Celiprolol using Chiralpak IC with Fluorescence Detection

This protocol is adapted from a method developed for the analysis of celiprolol enantiomers in human plasma, urine, and pharmaceutical formulations.[4]

1. Materials and Reagents:

  • Celiprolol standard

  • S-(-)-acebutolol (Internal Standard)

  • n-hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Triethylamine (TEA)

  • Acetonitrile (HPLC grade)

  • Water (deionized or Milli-Q)

  • Solid Phase Extraction (SPE) cartridges for urine samples

2. Chromatographic System:

  • HPLC system with a pump, autosampler, and fluorescence detector.

  • Chiralpak IC column (250 x 4.6 mm ID, 5µm).[4]

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane, ethanol, and triethylamine in a ratio of 70:30:0.4 (v/v/v).[4]

  • Filter the mobile phase through a 0.22 µm membrane filter and degas before use.[4]

4. Sample Preparation:

  • Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent and dilute to the desired concentration.

  • Human Plasma: Deproteinize plasma samples by adding acetonitrile. Centrifuge to precipitate proteins and collect the supernatant for analysis.[4]

  • Human Urine: Utilize a solid-phase extraction (SPE) method for sample clean-up and concentration prior to HPLC analysis.[4]

5. HPLC Analysis:

  • Set the flow rate to 0.5 mL/min.[4]

  • Set the fluorescence detector to an excitation wavelength of 350 nm and an emission wavelength of 450 nm.[4]

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and determine the retention times for the S-(-) and R-(+) enantiomers of celiprolol.

Protocol 2: Enantioseparation of Celiprolol using CHIRALCEL-OD with UV Detection

This protocol is based on a direct HPLC separation method for celiprolol enantiomers.[1]

1. Materials and Reagents:

  • Celiprolol standard

  • n-hexane (HPLC grade)

  • 2-propanol (HPLC grade)

  • Diethylamine (DEA)

2. Chromatographic System:

  • HPLC system with a pump, autosampler, and UV detector.

  • CHIRALCEL-OD column (250 x 4.6 mm ID).[1]

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing hexane, 2-propanol, and diethylamine in a ratio of 80:20:0.7 (v/v/v).[1]

  • Filter and degas the mobile phase before use.

4. Sample Preparation:

  • Dissolve the celiprolol sample in the mobile phase to a suitable concentration (e.g., 10 nmole).[1]

5. HPLC Analysis:

  • Set the column temperature to 23 °C.[1]

  • Set the flow rate to 1.0 mL/min.[1]

  • Set the UV detector to a wavelength of 232 nm.[1]

  • Inject the sample and record the chromatogram. The elution order is (-)-S-celiprolol followed by (+)-R-celiprolol.[1]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (Pharmaceuticals, Plasma, Urine) Prep Pre-treatment (e.g., Deproteinization, SPE) Sample->Prep Injection Sample Injection Prep->Injection Separation Chiral Separation (Chiral Stationary Phase) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC separation of celiprolol enantiomers.

Signaling Pathways and Logical Relationships

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[5] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[3][5]

Chiral_Separation_Principle cluster_racemate Racemic Celiprolol cluster_complexes Transient Diastereomeric Complexes R_enantiomer R-(+)-Celiprolol R_CSP [R-Celiprolol]-[CSP] R_enantiomer->R_CSP Interaction S_enantiomer S-(-)-Celiprolol S_CSP [S-Celiprolol]-[CSP] S_enantiomer->S_CSP Interaction CSP Chiral Stationary Phase (CSP) Separation Differential Retention (Separation) R_CSP->Separation Different Stability S_CSP->Separation Different Stability

Caption: Principle of chiral separation of celiprolol enantiomers on a CSP.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Celiprolol Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celiprolol is a third-generation beta-blocker with a unique pharmacological profile, exhibiting selective β1-adrenoceptor antagonism and partial β2-adrenoceptor agonism.[1][2][3] This dual action provides antihypertensive effects while potentially mitigating some of the adverse effects associated with non-selective beta-blockers.[1] Therapeutic drug monitoring (TDM) of celiprolol is crucial for optimizing treatment, especially in specific patient populations or during clinical trials, to ensure efficacy and safety. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and accuracy. This document provides detailed application notes and protocols for the therapeutic drug monitoring of celiprolol using this advanced analytical technique.

The principle of isotope dilution involves spiking a sample with a known quantity of a stable isotope-labeled (e.g., deuterium, ¹³C, ¹⁵N) version of the analyte of interest to serve as an internal standard (IS). Because the stable isotope-labeled IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency in the mass spectrometer. This allows for highly accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects. While the use of a stable isotope-labeled celiprolol is ideal, its availability may be limited. In such cases, a structurally similar compound can be used as an internal standard, though with potentially less precise correction for matrix effects.

Experimental Protocols

This section details the methodology for the quantification of celiprolol in human plasma using LC-MS/MS. The following protocol is a composite based on established methods for celiprolol and other beta-blockers, adapted for an isotope dilution approach.

Materials and Reagents
  • Celiprolol hydrochloride (Reference Standard)

  • Celiprolol-d5 (Deuterated Celiprolol, Internal Standard) or a suitable structural analog like Metoprolol or Acebutolol

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (Ultrapure, 18 MΩ·cm)

  • Human plasma (K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 100 mm x 2.1 mm, 3 µm)

Sample Preparation: Solid Phase Extraction (SPE)
  • Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., Celiprolol-d5 at 100 ng/mL in methanol). Vortex for 10 seconds.

  • Acidification: Add 500 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3 µm)

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.2 mL/min

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Linear gradient from 95% to 5% B

    • 7.1-10 min: Hold at 5% B for re-equilibration

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • MRM Transitions:

    • Celiprolol: m/z 380.2 -> 251.2[4]

    • Celiprolol-d5 (IS): m/z 385.2 -> 256.2 (projected)

    • Alternative IS (Metoprolol): m/z 268.2 -> 116.1

Data Presentation

The following tables summarize the expected quantitative data from the validation of a bioanalytical method for celiprolol in human plasma.

ParameterValue
Linearity Range 1 - 250 pg/mL[4]
Correlation Coefficient (r²) > 0.99
Internal Standard Metoprolol[4]
Table 1: Linearity of the Method
Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low QC < 15%< 15%± 15%± 15%
Medium QC < 15%< 15%± 15%± 15%
High QC < 15%< 15%± 15%± 15%
Table 2: Precision and Accuracy
ParameterValue
Recovery > 85%
Matrix Effect Minimal to none with isotope dilution
Table 3: Recovery and Matrix Effect

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) spike_is Spike with Internal Standard (Celiprolol-d5) plasma->spike_is acidify Acidify with Phosphoric Acid spike_is->acidify spe Solid Phase Extraction (SPE) acidify->spe elute Elute Analyte and IS spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Celiprolol Concentration calculate->quantify

Caption: Experimental workflow for celiprolol quantification.

Celiprolol Signaling Pathways

G cluster_beta1 β1-Adrenoceptor Antagonism (Cardiac Myocytes) cluster_beta2 β2-Adrenoceptor Partial Agonism (Vascular Smooth Muscle) celiprolol1 Celiprolol beta1 β1-Adrenoceptor celiprolol1->beta1 Blocks gs_protein1 Gs Protein (Blocked) beta1->gs_protein1 ac1 Adenylyl Cyclase (Inactive) gs_protein1->ac1 camp1 ↓ cAMP ac1->camp1 pka1 ↓ PKA Activity camp1->pka1 cardiac_effects ↓ Heart Rate ↓ Contractility pka1->cardiac_effects celiprolol2 Celiprolol beta2 β2-Adrenoceptor celiprolol2->beta2 Partially Activates gs_protein2 Gs Protein (Activated) beta2->gs_protein2 ac2 Adenylyl Cyclase (Active) gs_protein2->ac2 camp2 ↑ cAMP ac2->camp2 pka2 ↑ PKA Activity camp2->pka2 vasodilation Vasodilation pka2->vasodilation

Caption: Dual signaling pathways of celiprolol.

References

Application of (R)-(+)-Celiprolol-d9 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and development, assessing the metabolic stability of a new chemical entity is crucial for predicting its pharmacokinetic profile, including its half-life and clearance. (R)-(+)-Celiprolol is a selective β1-adrenoceptor antagonist with partial β2-agonist activity. While it is known to have minimal metabolism in humans, with only 1-3% of the drug being metabolized, understanding its stability is still important.[1][2] The use of isotopically labeled compounds, such as (R)-(+)-Celiprolol-d9, offers significant advantages in these studies.

Deuteration, the replacement of hydrogen with its stable isotope deuterium, can lead to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect.[3][4] Consequently, deuterated compounds may exhibit increased metabolic stability by slowing down metabolism at the site of deuteration, particularly for reactions involving cytochrome P450 (CYP) enzymes.[3] (R)-(+)-Celiprolol is a known substrate of CYP2D6, although this is a very minor clearance pathway.[1][5]

Furthermore, (R)-(+)-Celiprolol-d9 serves as an excellent internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic retention time, while its different mass allows for clear differentiation in the mass spectrometer.

These application notes provide detailed protocols for utilizing (R)-(+)-Celiprolol-d9 in in vitro metabolic stability assays and as an internal standard for quantitative analysis.

Data Presentation

The primary goal of a metabolic stability assay is to determine the rate at which a compound is metabolized. This is often expressed as the in vitro half-life (t½) and the intrinsic clearance (CLint). Below are illustrative tables showcasing how data from a comparative metabolic stability study of (R)-(+)-Celiprolol and (R)-(+)-Celiprolol-d9 in human liver microsomes would be presented.

Disclaimer: The following data is illustrative and intended to demonstrate data presentation format. Actual experimental results may vary.

Table 1: In Vitro Metabolic Stability of (R)-(+)-Celiprolol and (R)-(+)-Celiprolol-d9 in Human Liver Microsomes

CompoundTime (min)% Parent Remaining (Mean ± SD)
(R)-(+)-Celiprolol 0100 ± 0.0
595.2 ± 2.1
1588.5 ± 3.5
3079.1 ± 4.2
6065.3 ± 5.0
(R)-(+)-Celiprolol-d9 0100 ± 0.0
598.1 ± 1.5
1594.7 ± 2.8
3090.2 ± 3.1
6082.4 ± 3.9

Table 2: Calculated Pharmacokinetic Parameters

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
(R)-(+)-Celiprolol 1056.6
(R)-(+)-Celiprolol-d9 1983.5

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the procedure for determining the metabolic stability of (R)-(+)-Celiprolol and its deuterated analog, (R)-(+)-Celiprolol-d9, using human liver microsomes.

Materials:

  • (R)-(+)-Celiprolol

  • (R)-(+)-Celiprolol-d9

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., a suitable beta-blocker not being tested, or for quantification of one analyte, the other can be used as the IS)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of (R)-(+)-Celiprolol and (R)-(+)-Celiprolol-d9 (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired starting concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound working solution ((R)-(+)-Celiprolol or (R)-(+)-Celiprolol-d9) to the microsome suspension.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, centrifuge the plate at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Quantitative Analysis by LC-MS/MS using (R)-(+)-Celiprolol-d9 as an Internal Standard

This protocol describes the use of (R)-(+)-Celiprolol-d9 as an internal standard for the accurate quantification of (R)-(+)-Celiprolol in a biological matrix.

Materials and Instrumentation:

  • (R)-(+)-Celiprolol (analyte)

  • (R)-(+)-Celiprolol-d9 (internal standard)

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm)

  • Mobile Phase A: 10 mM formic acid in water

  • Mobile Phase B: Methanol

  • Sample matrix (e.g., plasma, microsomal incubate)

Procedure:

  • Sample Preparation:

    • To 100 µL of the sample, add 10 µL of (R)-(+)-Celiprolol-d9 internal standard solution (at a fixed concentration).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Gradient:

      • 0-1 min: 20% B

      • 1-5 min: 20% to 80% B

      • 5-6 min: 80% B

      • 6-6.1 min: 80% to 20% B

      • 6.1-8 min: 20% B

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 5 µL

    • MS Detection: Positive ion mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • (R)-(+)-Celiprolol: m/z 380 -> 251[6]

      • (R)-(+)-Celiprolol-d9: m/z 389 -> 260 (hypothetical, based on a +9 Da shift)

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentration of (R)-(+)-Celiprolol in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solutions ((R)-(+)-Celiprolol & d9-analog) prep_working Prepare Working Solutions prep_stock->prep_working mix Combine Microsomes and Test Compound prep_working->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_nadph Prepare NADPH System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate and Sample at Time Points start_reaction->incubate quench Quench Reaction with ACN + IS incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate celiprolol_pathway cluster_metabolism Minor Metabolic Pathway (1-3%) cluster_excretion Primary Clearance Pathway (97-99%) celiprolol (R)-(+)-Celiprolol cyp2d6 CYP2D6 celiprolol->cyp2d6 Oxidation excretion Renal and Fecal Excretion (Unchanged Drug) celiprolol->excretion Direct Elimination metabolites Metabolites cyp2d6->metabolites

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Celiprolol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of celiprolol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of celiprolol LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of celiprolol by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results.[1][2]

Q2: What are the common causes of matrix effects in celiprolol bioanalysis?

A2: The primary causes of matrix effects in biological samples like plasma are endogenous components such as phospholipids, salts, and proteins that may not be completely removed during sample preparation.[3][4] Exogenous materials, such as polymers from plastic tubes or anticoagulants like Li-heparin, can also contribute to matrix effects.[5]

Q3: How can I determine if my celiprolol assay is experiencing matrix effects?

A3: The presence and magnitude of matrix effects can be assessed using two primary methods: the post-extraction spike method and the post-column infusion method.[4][6] The post-extraction spike method is a quantitative approach that compares the response of celiprolol spiked into an extracted blank matrix with its response in a neat solvent.[4][6] The post-column infusion method provides a qualitative assessment by continuously infusing a standard solution of celiprolol post-column while injecting an extracted blank matrix sample.[7] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[7]

Q4: Does using a stable isotope-labeled internal standard (SIL-IS) for celiprolol eliminate matrix effects?

A4: A SIL-IS is the preferred choice to compensate for matrix effects as it is expected to have nearly identical chemical and physical properties to celiprolol, and thus be affected by matrix components in the same way.[4] However, it may not completely eliminate inaccuracies, especially with significant matrix effects or if the SIL-IS and celiprolol do not perfectly co-elute.[4] Therefore, it is still crucial to assess and minimize matrix effects even when using a SIL-IS.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in celiprolol quantification.

  • Possible Cause: Significant ion suppression or enhancement due to matrix effects.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of matrix effects.

    • Improve Sample Cleanup: If significant matrix effects are observed, consider switching to a more rigorous sample preparation method. For instance, if you are using protein precipitation, try solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner extract.

    • Chromatographic Optimization: Modify your LC method to separate celiprolol from the co-eluting matrix components. This can be achieved by changing the mobile phase composition, gradient profile, or the analytical column.

    • Use a Suitable Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard of celiprolol to compensate for variability.

Issue 2: Low signal intensity or complete loss of celiprolol peak.

  • Possible Cause: Severe ion suppression.

  • Troubleshooting Steps:

    • Confirm Ion Suppression: Use the post-column infusion technique to identify the retention time windows where ion suppression is occurring.

    • Optimize Chromatography: Adjust the chromatographic conditions to ensure that the celiprolol peak does not elute within the ion suppression zones.

    • Enhance Sample Preparation: Employ a more effective sample cleanup method, such as SPE with a strong cation exchange (SCX) mechanism, to remove the interfering components. A study on celiprolol and atenolol demonstrated successful extraction using SCX-SPE cartridges.[8]

    • Sample Dilution: Diluting the sample with the mobile phase can sometimes reduce the concentration of interfering matrix components to a level where their effect on celiprolol ionization is minimized.

Data Presentation

The choice of sample preparation is critical in mitigating matrix effects. Below is a table summarizing representative data on the impact of different sample preparation techniques on matrix effects for beta-blockers, a class of drugs to which celiprolol belongs.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10560 - 120 (High Variability)Fast, simple, and inexpensive.Prone to significant matrix effects due to insufficient cleanup.[9][10]
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110 (Moderate Variability)Good for removing salts and highly polar interferences.Can be labor-intensive and may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) 90 - 11095 - 105 (Low Variability)Provides the cleanest extracts, significantly reducing matrix effects.[9]More time-consuming and costly compared to PPT.

Note: The data presented are representative values for beta-blockers and are intended for comparative purposes. Actual values for celiprolol may vary depending on the specific experimental conditions.

Experimental Protocols

1. Post-Extraction Spike Method for Assessing Matrix Effect

  • Prepare two sets of samples:

    • Set A: Spike a known concentration of celiprolol into a clean solvent (e.g., mobile phase).

    • Set B: Extract a blank biological matrix (e.g., plasma) using your established sample preparation protocol. Then, spike the same known concentration of celiprolol into the extracted matrix.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the following formula:

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An MF of 100% indicates no matrix effect. An MF < 100% suggests ion suppression, and an MF > 100% indicates ion enhancement.

2. Sample Preparation Protocols

Here are detailed methodologies for three common sample preparation techniques.

a) Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

b) Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample, add the internal standard.

  • Add 50 µL of 1M sodium hydroxide to basify the sample.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

c) Solid-Phase Extraction (SPE)

A method using strong cation exchange (SCX) cartridges has been reported for celiprolol.[8]

  • Condition the SCX SPE cartridge: a. Pass 1 mL of methanol through the cartridge. b. Pass 1 mL of water through the cartridge.

  • Load the sample: a. Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water. b. Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge: a. Wash with 1 mL of 0.1 M HCl. b. Wash with 1 mL of methanol.

  • Elute celiprolol: Elute with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Celiprolol Results assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_present Significant Matrix Effect? assess_me->me_present improve_cleanup Improve Sample Cleanup (e.g., SPE) me_present->improve_cleanup Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-validate Assay use_sil_is->revalidate end End: Reliable Results revalidate->end no_me->end

Caption: A troubleshooting workflow for addressing matrix effects in celiprolol analysis.

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Add Plasma Sample ppt2 Add Acetonitrile (with IS) ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 evap_recon Evaporate & Reconstitute ppt4->evap_recon lle1 Add Plasma Sample (with IS) lle2 Add Base & Organic Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle4->evap_recon spe1 Condition Cartridge spe2 Load Sample spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute Analyte spe3->spe4 spe4->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: Comparison of common sample preparation workflows for bioanalysis.

References

Celiprolol HPLC Analysis: A Technical Support Guide for Optimal Peak Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of celiprolol, achieving optimal peak shape is critical for accurate quantification and robust method performance. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during celiprolol analysis, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape (tailing or fronting) for celiprolol in reversed-phase HPLC?

Poor peak shape for celiprolol, a basic compound, in reversed-phase HPLC is often attributed to several factors:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine groups of celiprolol via ion-exchange, leading to peak tailing.[1][2][3][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of celiprolol (pKa ≈ 9.66) and the silanol groups.[5][6][7][8] If the pH is not adequately controlled, it can lead to inconsistent interactions and poor peak shape.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak fronting.[9][10]

  • Sample Solvent Incompatibility: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion, including fronting.[9][10]

  • Column Degradation: Poorly packed or degraded columns can lead to physical distortions of the peak.[9][11]

Q2: How can I improve the peak shape of celiprolol?

Improving the peak shape for celiprolol involves a systematic approach to optimizing the chromatographic conditions:

  • Mobile Phase pH Adjustment: Maintain the mobile phase pH at least 2 pH units below the pKa of celiprolol (e.g., pH 3-4) to ensure it is fully protonated and to suppress the ionization of silanol groups, thereby minimizing secondary interactions.[1][7][8]

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA can preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from celiprolol and reducing peak tailing.[12]

  • Column Selection: Opt for a modern, high-purity silica column that is well end-capped or specifically designed for the analysis of basic compounds. Silanol-deactivated columns are also a good choice.[2][13]

  • Organic Modifier Optimization: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence selectivity and peak shape. Experiment with different ratios to find the optimal balance.[14][15]

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve efficiency and peak symmetry.[14][15]

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot common peak shape issues during celiprolol HPLC analysis.

Issue 1: Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed check_ph Is mobile phase pH 2 units below celiprolol pKa? start->check_ph adjust_ph Adjust pH to 3-4 with an appropriate buffer check_ph->adjust_ph No check_additive Is a competing base (e.g., TEA) being used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 0.1-0.5% TEA to the mobile phase check_additive->add_additive No check_column Is the column end-capped or silanol-deactivated? check_additive->check_column Yes add_additive->check_column change_column Switch to a modern, end-capped C8/C18 or a silanol-deactivated column check_column->change_column No end_bad Issue Persists: Consider further method development check_column->end_bad Yes end_good Peak Shape Improved change_column->end_good

Issue 2: Peak Fronting

PeakFrontingTroubleshooting start Peak Fronting Observed check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute the sample and re-inject check_overload->dilute_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No dilute_sample->check_solvent change_solvent Dissolve the sample in the initial mobile phase composition check_solvent->change_solvent Yes check_column_health Is the column old or showing signs of degradation? check_solvent->check_column_health No change_solvent->check_column_health replace_column Replace the column check_column_health->replace_column Yes end_bad Issue Persists: Consult column manufacturer check_column_health->end_bad No end_good Peak Shape Improved replace_column->end_good

Experimental Protocols & Data

Optimized HPLC Conditions for Celiprolol Analysis

The following table summarizes various reported HPLC conditions that have been successfully used for the analysis of celiprolol, providing a starting point for method development.

ParameterCondition 1Condition 2Condition 3
Column Phenomenex ODS-2, C18 (150 x 4.6 mm, 5 µm)[14]Agilent Zorbax C8 (150 x 4.6 mm, 5 µm)XBridge™ C18 (150 x 3.0 mm, 3.5 µm)
Mobile Phase 20mM Sodium acetate buffer (pH 4.0) and Methanol (30:70, v/v)[14]Acetonitrile and 0.01 M phosphate buffer (pH 3.5) with 0.05% triethylamineAcetonitrile and 10 mM ammonium acetate buffer (pH 10.5) (34:66, v/v)
Flow Rate 1.0 mL/min[14]Not specified0.4 mL/min
Detection UV at 210 nm[14]Not specifiedFluorescence (Ex: 250 nm, Em: 482 nm)
Column Temp. Not specified25 °C35 °C
Protocol for Mobile Phase Preparation (Condition 1)
  • Prepare 20mM Sodium Acetate Buffer: Accurately weigh 1.64 g of anhydrous sodium acetate and dissolve it in 1 L of HPLC-grade water.

  • Adjust pH: Adjust the pH of the buffer solution to 4.0 ± 0.05 using glacial acetic acid.

  • Filter: Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.

  • Prepare Mobile Phase: Mix the filtered 20mM sodium acetate buffer (pH 4.0) with methanol in a 30:70 (v/v) ratio.

  • Degas: Degas the final mobile phase solution using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

MobilePhasePrep start Start: Mobile Phase Preparation step1 Weigh 1.64g Sodium Acetate Dissolve in 1L HPLC Water start->step1 step2 Adjust pH to 4.0 with Glacial Acetic Acid step1->step2 step3 Filter buffer through 0.45 µm membrane filter step2->step3 step4 Mix Buffer and Methanol (30:70 v/v) step3->step4 step5 Degas the final mobile phase step4->step5 end End: Mobile Phase Ready for Use step5->end

By following these guidelines and troubleshooting steps, researchers can significantly improve the peak shape of celiprolol in their HPLC analyses, leading to more accurate and reliable data in their research and development endeavors.

References

Technical Support Center: (R)-(+)-Celiprolol-d9 Hydrochloride Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the identification of degradation products of (R)-(+)-Celiprolol-d9 Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for (R)-(+)-Celiprolol-d9 Hydrochloride?

A1: Based on studies of celiprolol hydrochloride, the primary degradation pathways include hydrolysis (especially under basic conditions), oxidation, and photolysis.[1][2] The molecule is susceptible to cleavage of the ether and amide linkages. The deuterated tert-butyl group in (R)-(+)-Celiprolol-d9 Hydrochloride is generally stable, but kinetic isotope effects might slightly alter the rate of reactions involving this part of the molecule.

Q2: Under which conditions is (R)-(+)-Celiprolol-d9 Hydrochloride most likely to degrade?

A2: The highest levels of degradation for celiprolol hydrochloride have been observed under basic hydrolysis and photolytic conditions.[1][2] It also degrades under acidic and neutral hydrolysis and upon exposure to strong oxidizing agents.[1][2] The compound is relatively stable under thermal stress.[1][2]

Q3: How many degradation products are typically observed?

A3: Studies on the non-deuterated form, celiprolol hydrochloride, have identified a total of seven degradation products under various stress conditions.[1][2] The number and identity of degradation products for the d9 variant are expected to be highly similar.

Q4: What analytical techniques are most suitable for identifying these degradation products?

A4: A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products. High-Performance Liquid Chromatography (HPLC) is used for separation, while Liquid Chromatography-Mass Spectrometry (LC-MS), multi-stage tandem mass spectrometry (MSn), and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.[1][3]

Q5: Is the deuterium labeling in (R)-(+)-Celiprolol-d9 Hydrochloride expected to create unique degradation products?

A5: The deuterium labeling on the tert-butyl group is unlikely to introduce novel degradation pathways. The chemical reactivity of C-D bonds is very similar to C-H bonds, although the bond is stronger. This may result in a slower rate of any degradation reaction that involves the cleavage of these bonds (a kinetic isotope effect), but the resulting degradation products are expected to be structurally analogous to those of the non-labeled compound.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Poor separation of degradation products in HPLC. Inappropriate column chemistry, mobile phase composition, or gradient profile.Optimize the HPLC method. Try a different stationary phase (e.g., C18, Phenyl-Hexyl). Adjust the mobile phase pH or organic modifier concentration. Optimize the gradient elution program for better resolution.
Inconsistent retention times. Fluctuation in column temperature, mobile phase composition, or flow rate.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning and consistent flow rate.
Difficulty in obtaining clear mass spectra for degradation products. Low concentration of the degradation product, ion suppression, or inappropriate MS parameters.Concentrate the sample if possible. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Use a smaller inner diameter LC column for better sensitivity. Check for and mitigate ion suppression effects from the matrix or mobile phase additives.
Ambiguous structural elucidation from MS/MS data. Insufficient fragmentation or complex fragmentation patterns.Perform multi-stage fragmentation (MSn) to establish fragmentation pathways.[1] Utilize high-resolution mass spectrometry (HR-MS) to determine the elemental composition of fragment ions.[1] Isolate the degradation product for NMR analysis for definitive structural confirmation.[1]
Degradation product is unstable and degrades further during isolation. The degradation product itself is labile under the isolation conditions.Utilize online techniques such as LC-NMR to analyze the unstable product without the need for isolation.[1]

Summary of Degradation Products

The following table summarizes the types of degradation products identified for celiprolol hydrochloride under different stress conditions, which are expected to be analogous for (R)-(+)-Celiprolol-d9 Hydrochloride.

Stress Condition Number of Degradation Products Identified General Structural Information
Acidic HydrolysisMultipleProducts resulting from hydrolysis of the urea and ether linkages.
Basic HydrolysisMultiple (Maximum Degradation)Products resulting from extensive hydrolysis, particularly of the urea moiety.[1]
Neutral HydrolysisFewer than acidic/basicHydrolysis products.
OxidativeMultipleProducts formed upon severe exposure to H₂O₂.[1]
PhotolyticMultipleSignificant degradation observed.[1]
ThermalStableMinimal to no degradation observed.[1]

Experimental Protocols

HPLC Method for Separation of Degradation Products

This protocol is based on methods developed for the separation of celiprolol and its degradation products.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Inertsil ODS-3V C18 column (or equivalent), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 10% B

    • 10-30 min: 10-90% B (linear gradient)

    • 30-35 min: 90% B

    • 35-40 min: 90-10% B (linear gradient)

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

LC-MS/MS Method for Identification of Degradation Products

This protocol provides a general framework for the identification of degradation products using LC-MS/MS.[4]

  • LC System: An HPLC or UPLC system coupled to a mass spectrometer.

  • MS System: A triple quadrupole or ion trap mass spectrometer capable of MS/MS or MSn analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • LC Conditions: Utilize the HPLC method described above.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimize for the specific instrument.

    • Collision Energy: Optimize for each degradation product to achieve characteristic fragmentation.

  • Data Acquisition: Acquire full scan MS data to identify the molecular ions of potential degradation products. Subsequently, perform product ion scans (MS/MS) on the detected molecular ions to obtain fragmentation patterns for structural elucidation.

Visualizations

experimental_workflow cluster_stress Stress Degradation Studies cluster_analysis Analysis cluster_output Output drug (R)-(+)-Celiprolol-d9 HCl acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base neutral Neutral Hydrolysis drug->neutral oxidative Oxidative drug->oxidative photolytic Photolytic drug->photolytic thermal Thermal drug->thermal hplc HPLC Separation acid->hplc base->hplc neutral->hplc oxidative->hplc photolytic->hplc thermal->hplc lcms LC-MS/MS Identification hplc->lcms nmr NMR Confirmation (if needed) lcms->nmr For ambiguous structures characterization Structure Characterization lcms->characterization nmr->characterization pathway Degradation Pathway Elucidation characterization->pathway degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis celiprolol (R)-(+)-Celiprolol-d9 HCl dp1 Urea Cleavage Product celiprolol->dp1 H₂O / H⁺ or OH⁻ dp2 Ether Linkage Cleavage Product celiprolol->dp2 H₂O / H⁺ or OH⁻ dp3 Oxidized Side-Chain Product celiprolol->dp3 [O] dp4 Photodegradation Product celiprolol->dp4

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Celiprolol-d9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of celiprolol and its deuterated internal standard, celiprolol-d9, by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring celiprolol and celiprolol-d9 in MRM mode?

A1: For quantitative analysis using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, the following mass transitions are recommended:

  • Celiprolol: The precursor ion ([M+H]⁺) is m/z 380, and a common product ion for quantification is m/z 251.[1]

  • Celiprolol-d9: The precursor ion ([M+H]⁺) is m/z 389, and the corresponding product ion is m/z 251. The nine deuterium atoms increase the mass of the precursor ion, while the fragmentation pattern often results in a common product ion with the unlabeled analyte.

Q2: How do I optimize the declustering potential (DP) and collision energy (CE) for celiprolol and celiprolol-d9?

A2: The optimal DP and CE are instrument-dependent and should be determined empirically. The general procedure involves infusing a standard solution of each compound (e.g., 100-1000 ng/mL in a suitable solvent like methanol or acetonitrile with 0.1% formic acid) into the mass spectrometer.

  • Declustering Potential (DP) Optimization: While monitoring the precursor ion, the DP is ramped across a range of voltages (e.g., 20-150 V) to find the value that yields the maximum intensity of the precursor ion.

  • Collision Energy (CE) Optimization: With the DP set to its optimal value, the precursor ion is fragmented, and the intensity of the product ion is monitored as the CE is varied (e.g., 10-60 eV). The CE value that produces the highest and most stable product ion signal should be selected.

Q3: What are typical starting points for other mass spectrometry parameters?

A3: While optimization is crucial, the following are common starting points for parameters on many triple quadrupole instruments:

  • Collision Cell Exit Potential (CXP): 5 - 15 V

  • Ion Source Gas 1 (Nebulizer Gas): 40 - 60 psi

  • Ion Source Gas 2 (Heater Gas): 40 - 60 psi

  • Curtain Gas: 20 - 30 psi

  • IonSpray Voltage: 4500 - 5500 V

  • Temperature: 400 - 550 °C

Q4: Why is a stable isotope-labeled internal standard like celiprolol-d9 recommended?

A4: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS analysis. Because celiprolol-d9 is chemically identical to celiprolol, it co-elutes and experiences similar ionization effects (enhancement or suppression) in the mass spectrometer source. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.

Troubleshooting Guide

Below is a guide to common issues encountered during the analysis of celiprolol and celiprolol-d9, along with potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal MS/MS parameters (DP, CE, CXP).2. Inefficient ionization.3. Ion suppression due to matrix effects.4. Poor fragmentation of the precursor ion.5. Inadequate sample concentration.1. Re-optimize DP, CE, and CXP by infusing a standard solution.2. Adjust mobile phase composition (e.g., add formic acid or ammonium formate to enhance protonation).3. Improve sample clean-up (e.g., use solid-phase extraction instead of protein precipitation). Dilute the sample. Modify chromatographic conditions to separate celiprolol from co-eluting matrix components.4. Re-evaluate and optimize collision energy.5. Concentrate the sample extract before injection.
High Background Noise 1. Contaminated mobile phase or LC system.2. Dirty ion source.3. In-source fragmentation.1. Use fresh, high-purity solvents and additives. Flush the LC system thoroughly.2. Clean the ion source components according to the manufacturer's instructions.3. Optimize the declustering potential (DP) to minimize fragmentation in the source.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.4. Column overload.1. Replace the guard column or analytical column.2. Adjust the mobile phase pH. For basic compounds like celiprolol, a low pH mobile phase (e.g., with formic acid) is often used.3. Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase.4. Reduce the injection volume or the concentration of the injected sample.
Inconsistent Results / High Variability 1. Inconsistent sample preparation.2. Matrix effects varying between samples.3. Instability of the analyte in the matrix or in processed samples.4. LC system variability (e.g., inconsistent injection volume).1. Ensure consistent and precise execution of the sample preparation protocol.2. Use a stable isotope-labeled internal standard (celiprolol-d9). Implement a more effective sample clean-up procedure.3. Investigate the stability of celiprolol under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).4. Perform regular maintenance and performance checks on the LC system.

Quantitative Mass Spectrometry Parameters

The following table summarizes the key mass spectrometry parameters for the analysis of celiprolol and celiprolol-d9. Note that the values for DP, CE, and CXP are typical starting points and should be optimized for your specific instrument.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q2) [m/z]Declustering Potential (DP) [V]Collision Energy (CE) [eV]Collision Cell Exit Potential (CXP) [V]
Celiprolol380251To be optimizedTo be optimizedTo be optimized
Celiprolol-d9389251To be optimizedTo be optimizedTo be optimized

Experimental Protocol: Optimization of Mass Spectrometry Parameters

This protocol outlines the procedure for optimizing the declustering potential (DP) and collision energy (CE) for celiprolol and celiprolol-d9 using direct infusion.

1. Materials and Reagents:

  • Celiprolol reference standard

  • Celiprolol-d9 internal standard

  • HPLC-grade methanol or acetonitrile

  • Formic acid (LC-MS grade)

  • Syringe pump

  • Mass spectrometer with an electrospray ionization (ESI) source

2. Preparation of Infusion Solutions:

  • Prepare individual stock solutions of celiprolol and celiprolol-d9 in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions for infusion by diluting the stock solutions to a final concentration of 100-1000 ng/mL in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

3. Optimization Procedure:

  • Instrument Setup: Set up the mass spectrometer in positive ion ESI mode.

  • Infusion: Infuse the celiprolol working solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Q1 Scan (Precursor Ion Confirmation): Perform a Q1 scan to confirm the presence of the protonated molecular ion ([M+H]⁺) at m/z 380 for celiprolol.

  • DP Optimization:

    • Set the mass spectrometer to monitor the precursor ion (m/z 380).

    • Manually or automatically ramp the DP voltage through a relevant range (e.g., 20 V to 150 V in 5 V increments).

    • Record the precursor ion intensity at each DP value.

    • Plot the intensity versus DP and determine the voltage that provides the maximum signal. This is the optimal DP.

  • Product Ion Scan:

    • Set the DP to the optimized value.

    • Perform a product ion scan by selecting the precursor ion (m/z 380) in Q1 and scanning a range of m/z values in Q3 to identify the major fragment ions. The most abundant and stable fragment should be chosen as the product ion for MRM (typically m/z 251).

  • CE Optimization:

    • Set up an MRM transition with the determined precursor and product ions (e.g., 380 -> 251).

    • Ramp the CE through a suitable range (e.g., 10 eV to 60 eV in 2 eV increments).

    • Record the product ion intensity at each CE value.

    • Plot the intensity versus CE and identify the energy that yields the highest product ion signal. This is the optimal CE.

  • Repeat for Celiprolol-d9: Repeat steps 2 through 6 for the celiprolol-d9 working solution, using the appropriate precursor ion (m/z 389) and product ion (m/z 251).

Visualizations

MS_Optimization_Workflow cluster_prep Preparation cluster_infusion Infusion & Initial Scans cluster_optimization Parameter Optimization cluster_final Final Method prep_solution Prepare Infusion Solution (Celiprolol or Celiprolol-d9) infuse Infuse into MS prep_solution->infuse q1_scan Q1 Scan to Confirm Precursor Ion infuse->q1_scan dp_opt Optimize Declustering Potential (DP) q1_scan->dp_opt product_scan Product Ion Scan to Identify Fragments dp_opt->product_scan ce_opt Optimize Collision Energy (CE) product_scan->ce_opt final_params Finalized MRM Parameters ce_opt->final_params

Caption: Workflow for optimizing mass spectrometry parameters for celiprolol-d9.

Troubleshooting_Logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_variability Consistency Issues cluster_solutions Potential Solutions start Start Troubleshooting low_signal Low Signal / Poor Sensitivity? start->low_signal high_noise High Background Noise? start->high_noise bad_peak Poor Peak Shape? start->bad_peak high_variability High Variability in Results? start->high_variability optimize_ms Re-optimize MS Parameters low_signal->optimize_ms improve_cleanup Improve Sample Cleanup low_signal->improve_cleanup check_lc Check LC System & Mobile Phase high_noise->check_lc bad_peak->check_lc high_variability->improve_cleanup check_stability Investigate Analyte Stability high_variability->check_stability

Caption: Logical relationships for troubleshooting common LC-MS/MS issues.

References

Troubleshooting poor recovery of celiprolol from plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of celiprolol from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting celiprolol from plasma?

A1: The most common methods for extracting celiprolol from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3] The choice of method often depends on the required sample cleanliness, sensitivity of the analytical method (e.g., LC-MS/MS vs. HPLC-UV), and desired throughput.

Q2: I am observing low recovery of celiprolol. What are the likely causes?

A2: Low recovery of celiprolol can stem from several factors, including suboptimal pH during extraction, inefficient protein precipitation, issues with the solid-phase extraction cartridge, or the choice of organic solvent in liquid-liquid extraction.[2][3][4] It is also crucial to consider the stability of celiprolol in the plasma sample.[5]

Q3: Can the choice of internal standard affect my celiprolol recovery?

A3: While the internal standard (IS) itself does not directly impact the recovery of celiprolol, a poor choice of IS can lead to inaccurate quantification, which may be misinterpreted as poor recovery. An ideal IS should have similar physicochemical properties to celiprolol and co-elute without causing ion suppression in LC-MS/MS analysis. Metoprolol and acebutolol have been successfully used as internal standards for celiprolol analysis.[1][6]

Q4: How does the pH of the plasma sample affect celiprolol extraction?

A4: The pH of the plasma sample is a critical factor in the extraction of celiprolol. For instance, in liquid-liquid extraction, the plasma is often alkalinized to ensure that celiprolol, which is a basic compound, is in its non-ionized form, making it more soluble in organic extraction solvents.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to poor celiprolol recovery.

Problem: Low or inconsistent recovery of celiprolol.

Is the issue related to sample preparation?

  • Protein Precipitation:

    • Question: Are you using an appropriate precipitating agent and ratio?

    • Answer: Acetonitrile is a commonly used and effective protein precipitating agent.[3] A ratio of 3:1 (acetonitrile:plasma) is a good starting point.[7][8] Insufficient precipitating agent can lead to incomplete protein removal and co-precipitation of the analyte.

    • Question: Is the precipitation carried out at a low temperature?

    • Answer: Performing the precipitation at a low temperature (e.g., on ice) can enhance protein removal and improve recovery.

  • Liquid-Liquid Extraction (LLE):

    • Question: Is the pH of the aqueous phase optimized?

    • Answer: Celiprolol is a basic drug, so the plasma sample should be alkalinized (e.g., with NaOH) to a pH that ensures it is in its neutral, non-ionized form for efficient extraction into an organic solvent.[6][9]

    • Question: Are you using a suitable extraction solvent?

    • Answer: A mixture of methyl-t-butyl ether and dichloromethane has been used for the LLE of celiprolol.[2] The choice of solvent should be based on the polarity of celiprolol and its solubility in the organic phase.

  • Solid-Phase Extraction (SPE):

    • Question: Is the SPE cartridge type appropriate for celiprolol?

    • Answer: Strong cation exchange (SCX) cartridges are effective for the selective extraction of basic compounds like celiprolol from plasma.[1] C18 cartridges have also been used successfully.[2]

    • Question: Are the conditioning, loading, washing, and elution steps optimized?

    • Answer: Each step of the SPE process is crucial. Ensure the cartridge is properly conditioned to activate the stationary phase. The loading flow rate should be slow enough to allow for adequate interaction between celiprolol and the sorbent. The wash step should remove interferences without eluting the analyte. The elution solvent must be strong enough to desorb celiprolol completely.

Is the issue related to the analytical method?

  • Question: Are you experiencing matrix effects in your LC-MS/MS analysis?

  • Answer: Matrix components from plasma can co-elute with celiprolol and suppress its ionization, leading to a lower-than-expected signal, which can be mistaken for poor recovery.[10] A post-column infusion experiment can help diagnose ion suppression.[10] If matrix effects are present, improving the sample cleanup procedure (e.g., switching from protein precipitation to SPE) is recommended.

  • Question: Is your HPLC method optimized?

  • Answer: For HPLC-UV methods, interference from plasma components can obscure the celiprolol peak.[4] Using a silanol-deactivated C18 column can help reduce peak tailing for basic compounds like celiprolol.[4]

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Poor Celiprolol Recovery start Start: Poor Celiprolol Recovery sample_prep Review Sample Preparation start->sample_prep analytical_method Review Analytical Method start->analytical_method ppt Protein Precipitation Issues? sample_prep->ppt lle Liquid-Liquid Extraction Issues? sample_prep->lle spe Solid-Phase Extraction Issues? sample_prep->spe matrix_effects Matrix Effects in LC-MS/MS? analytical_method->matrix_effects hplc_issues HPLC Method Issues? analytical_method->hplc_issues ppt->lle No ppt_solution Optimize Precipitating Agent/Ratio Consider Low Temperature ppt->ppt_solution Yes lle->spe No lle_solution Optimize pH (Alkalinize) Select Appropriate Solvent lle->lle_solution Yes spe_solution Select Correct Cartridge (e.g., SCX) Optimize SPE Steps spe->spe_solution Yes end End: Improved Recovery spe->end No matrix_effects->hplc_issues No matrix_effects_solution Improve Sample Cleanup (e.g., Switch to SPE) matrix_effects->matrix_effects_solution Yes hplc_solution Use Silanol-Deactivated Column Optimize Mobile Phase hplc_issues->hplc_solution Yes hplc_issues->end No ppt_solution->end lle_solution->end spe_solution->end matrix_effects_solution->end hplc_solution->end

Caption: A flowchart for troubleshooting poor celiprolol recovery.

Quantitative Data Summary

The following table summarizes reported recovery percentages for celiprolol from plasma using various extraction methods.

Extraction MethodAnalytical MethodRecovery (%)Internal StandardReference
Liquid-Liquid ExtractionHPLC45.29Metoprolol[2]
Solid-Phase Extraction (C18)HPLC-Fluorescence>78Acebutolol[2]
Liquid-Liquid ExtractionHPLC~69Deacetyldiltiazem[11]
Solid-Phase ExtractionHPTLC72.06 ± 2.8None[9][12]
Solid-Phase ExtractionLC-MS/MS82-109Metoprolol[11]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol (using SCX Cartridge)

This protocol is a general guideline based on methods described for celiprolol extraction.[1]

  • Cartridge Conditioning:

    • Wash the SCX cartridge (e.g., 100 mg sorbent) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 10 mM formic acid.

  • Sample Loading:

    • Pre-treat 500 µL of human plasma with a suitable internal standard (e.g., metoprolol).

    • Load the pre-treated plasma sample onto the conditioned SCX cartridge at a slow, consistent flow rate (e.g., 0.5 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 10 mM formic acid to remove interfering substances.

    • Follow with a wash of 1 mL of methanol to remove more polar interferences.

  • Elution:

    • Elute celiprolol and the internal standard from the cartridge with 1 mL of a mixture of methanol and 25% ammonium aqueous solution (e.g., 9:1, v/v).[11]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

SPE Workflow Diagram

SPE_Workflow Solid-Phase Extraction Workflow for Celiprolol start Start: Plasma Sample conditioning 1. Cartridge Conditioning (Methanol, Formic Acid) start->conditioning loading 2. Sample Loading (Plasma + IS) conditioning->loading washing 3. Washing (Formic Acid, Methanol) loading->washing elution 4. Elution (Methanol/Ammonium Solution) washing->elution evaporation 5. Evaporation (Nitrogen Stream) elution->evaporation reconstitution 6. Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

Technical Support Center: Minimizing Carryover in Celiprolol Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of celiprolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize carryover in their liquid chromatography-mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the bioanalysis of celiprolol, providing explanations and actionable solutions.

Q1: I'm observing a celiprolol peak in my blank injections immediately following a high concentration sample. What is the likely cause and how can I fix it?

This phenomenon is known as carryover, where residual analyte from a previous injection appears in a subsequent analysis. For a hydrophilic and basic compound like celiprolol, several factors can contribute to this issue. The primary suspects are typically the autosampler, the analytical column, or the injection valve.

Troubleshooting Steps:

  • Isolate the Source: To determine the origin of the carryover, systematically remove components from the flow path.

    • Autosampler vs. Column: Replace the analytical column with a zero-dead-volume union and inject a blank after a high concentration standard. If the carryover peak persists, the source is likely the autosampler (injection needle, rotor seal, sample loop). If the peak disappears, the column is the primary contributor.[1][2]

  • Optimize Wash Solvents: The composition of the autosampler wash solvent is critical for effectively cleaning the injection system.[3]

    • Strength and pH: Since celiprolol is a basic compound, an acidic wash solvent can help to ionize and solubilize it, facilitating its removal. Conversely, a high organic content can also be effective. Experiment with different compositions.

    • Recommended Starting Points:

      • Acidic Wash: 0.1-1% Formic acid or acetic acid in 50:50 acetonitrile:water.[2]

      • Basic Wash: 0.1% Ammonium hydroxide in 50:50 acetonitrile:water.

      • High Organic Wash: 90:10 acetonitrile:isopropanol.

  • Increase Wash Volume and Time: Ensure the wash volume is sufficient to completely flush the needle and sample loop. Increase the duration of the wash step in your autosampler settings. Some systems allow for pre-injection and post-injection washes, which can be more effective.[3]

  • Injection Mode: If your system allows, switching from a partial loop injection to a full loop injection can sometimes reduce carryover by ensuring the entire sample path is flushed more effectively.[4]

Q2: My carryover seems to be inconsistent. Sometimes it's high, and other times it's negligible. What could be causing this variability?

Inconsistent carryover can be frustrating and often points to issues with sample preparation, system equilibration, or hardware that is beginning to fail.

Troubleshooting Steps:

  • Sample Solubility: Ensure that celiprolol is fully dissolved in the sample diluent. Precipitation in the sample vial can lead to inconsistent amounts being drawn into the injection system. The sample diluent should ideally be the same as or weaker than the initial mobile phase.[5]

  • System Equilibration: Inadequate column equilibration between injections can lead to shifting retention times and variable peak shapes, which can be mistaken for inconsistent carryover. Ensure your method includes a sufficient equilibration time with the initial mobile phase conditions.

  • Injector Rotor Seal: A worn or dirty rotor seal in the injection valve can be a source of sporadic carryover.[6] These seals have a finite lifetime and may need to be replaced as part of routine maintenance.

  • Check for Contamination: Differentiate between carryover and system contamination. Inject a series of blanks. If the peak intensity remains relatively constant across multiple blank injections, you may have a contaminated mobile phase, solvent line, or mass spectrometer source.[2][6] If the peak intensity decreases with each subsequent blank, it is more likely classic carryover.[2]

Q3: I've optimized my wash solvents, but I'm still seeing carryover. What else can I do to minimize it?

If wash solvent optimization is not sufficient, the issue may lie with the chromatographic conditions or the hardware itself.

Troubleshooting Steps:

  • Column Chemistry: Celiprolol, with its amine groups, can exhibit secondary interactions with residual silanols on silica-based C18 columns.

    • End-capped Columns: Ensure you are using a high-quality, end-capped column to minimize these interactions.

    • Alternative Stationary Phases: Consider a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, which may have different selectivity and reduce carryover.

  • Mobile Phase Additives: The mobile phase composition can significantly impact carryover.

    • Ionic Strength: Increasing the ionic strength of the mobile phase by adding a small amount of an ammonium salt (e.g., 5-10 mM ammonium formate or ammonium acetate) can help to reduce ionic interactions between celiprolol and the stationary phase.

    • pH: Operating at a lower pH (e.g., with 0.1% formic acid) will ensure celiprolol is fully protonated and may improve peak shape and reduce tailing, which can contribute to carryover.

  • Gradient Elution: A steep gradient with a high percentage of organic solvent at the end of the run is crucial for washing strongly retained compounds from the column.[5] Consider adding a high-organic "wash" step at the end of your analytical gradient before re-equilibration. A study found that cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[7][8]

  • Hardware Considerations:

    • Tubing: Minimize the length and internal diameter of all tubing, especially between the autosampler and the column, to reduce dead volume where the sample can get trapped.[5]

    • Injector Design: Some modern UPLC and HPLC systems have injector designs specifically engineered for low carryover, such as flow-through needle designs.

Quantitative Data Summary

The following tables provide examples of how to present data when troubleshooting celiprolol carryover.

Table 1: Effect of Wash Solvent Composition on Celiprolol Carryover

Wash Solvent CompositionCarryover (%)*
50:50 Methanol:Water0.52
50:50 Acetonitrile:Water0.35
0.2% Formic Acid in 50:50 Acetonitrile:Water0.08
0.1% Ammonium Hydroxide in 50:50 Acetonitrile:Water0.15
90:10 Acetonitrile:Isopropanol0.05

*Carryover (%) is calculated as (Peak Area in Blank Injection / Peak Area in High Concentration Standard) x 100.

Table 2: Impact of Injection Mode and Column Wash on Celiprolol Carryover

Injection ModePost-Injection Column WashCarryover (%)
Partial LoopStandard Gradient0.48
Full LoopStandard Gradient0.21
Partial LoopExtended High Organic Wash0.12
Full LoopExtended High Organic Wash0.03

Experimental Protocols

Protocol 1: Systematic Carryover Investigation

Objective: To systematically identify the source of celiprolol carryover in the LC-MS/MS system.

Materials:

  • High concentration celiprolol standard (e.g., 1000 ng/mL)

  • Blank solution (sample matrix or initial mobile phase)

  • Zero-dead-volume union

Procedure:

  • Establish Baseline Carryover:

    • Inject the blank solution to ensure the system is clean.

    • Inject the high concentration celiprolol standard.

    • Immediately inject the blank solution and quantify the carryover peak area.

  • Isolate the Autosampler:

    • Power down the HPLC pumps.

    • Carefully disconnect the analytical column from the injector and the detector.

    • Install a zero-dead-volume union between the injector outlet and the detector inlet.

    • Power on the pumps and allow the system to equilibrate.

    • Repeat the injection sequence: high concentration standard followed by a blank.

    • Quantify the carryover peak area. If the peak is still present, the autosampler is the primary source.

  • Evaluate the Column:

    • If the carryover was significantly reduced or eliminated in the previous step, the column is the likely source.

    • Re-install the analytical column.

    • Perform a thorough column wash with a strong solvent (e.g., 100% acetonitrile or isopropanol) for an extended period (e.g., 60 minutes).

    • Re-equilibrate the column with the initial mobile phase conditions.

    • Repeat the baseline carryover experiment (Step 1). If carryover is reduced, the column was retaining the analyte.

Protocol 2: Wash Solvent Optimization

Objective: To determine the most effective wash solvent for minimizing celiprolol carryover from the autosampler.

Materials:

  • High concentration celiprolol standard

  • Blank solution

  • A series of potential wash solvents (see Table 1 for suggestions)

Procedure:

  • Set Up the Injection Sequence: Create a sequence in your instrument control software that includes:

    • Blank injection (to confirm cleanliness)

    • High concentration standard injection

    • Blank injection (to measure carryover)

  • Test Each Wash Solvent:

    • Set the first wash solvent in the autosampler.

    • Run the injection sequence.

    • Calculate the percent carryover.

    • Thoroughly flush the wash solvent lines with the next solvent to be tested.

    • Repeat the injection sequence for each of the prepared wash solvents.

  • Analyze the Data: Compare the percent carryover for each wash solvent (as shown in Table 1) to identify the most effective one for your application.

Visualizations

Below are diagrams to help visualize the troubleshooting process and potential sources of carryover.

Carryover_Troubleshooting_Workflow start Carryover Observed in Blank isolate Isolate Carryover Source start->isolate autosampler_path Test Autosampler (Column replaced with union) isolate->autosampler_path Step 1 is_autosampler Carryover Persists? autosampler_path->is_autosampler column_path Test Column (Re-install column) is_column Carryover Reduced? column_path->is_column is_autosampler->column_path No optimize_wash Optimize Autosampler Wash: - Solvent Composition - Volume & Duration - Injection Mode is_autosampler->optimize_wash Yes optimize_chrom Optimize Chromatography: - Mobile Phase Additives/pH - Gradient Profile (add wash step) - Column Chemistry is_column->optimize_chrom Yes check_hardware Check Hardware: - Rotor Seal - Tubing & Connections is_column->check_hardware No resolved Carryover Minimized optimize_wash->resolved optimize_chrom->resolved check_hardware->resolved

Caption: A logical workflow for troubleshooting celiprolol carryover.

Carryover_Sources cluster_LC LC System cluster_MS MS System Autosampler Autosampler Needle (Outer/Inner Surface) Sample Loop Rotor Seal Column Column Frit Stationary Phase (Adsorption) Hardware Autosampler:n->Column:f Adsorption on Needle Autosampler:sl->Column:f Residual in Loop Autosampler:rs->Column:f Trapped in Valve MS_Source Mass Spectrometer Ion Source Capillary Column:sp->MS_Source:is Strong Retention/ Late Elution MS_Source:is->MS_Source:cap Source Contamination

References

Technical Support Center: Optimizing Celiprolol Analysis via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of celiprolol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC analysis of celiprolol, with a specific focus on the impact of mobile phase composition on retention time.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the retention time of celiprolol in reversed-phase HPLC?

A1: In reversed-phase high-performance liquid chromatography (HPLC), the retention time of celiprolol is primarily influenced by the composition of the mobile phase, specifically the ratio of the organic modifier to the aqueous buffer and the pH of the aqueous buffer. Celiprolol is a basic compound with a pKa of approximately 9.66.[1][2] This means its ionization state, and therefore its polarity and interaction with the stationary phase, is highly dependent on the mobile phase pH.

Q2: How does the concentration of the organic modifier in the mobile phase affect celiprolol's retention time?

A2: Increasing the concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time of celiprolol. This is because celiprolol is more soluble in the organic component of the mobile phase. A higher organic content makes the mobile phase less polar, which reduces the interaction of the non-polar regions of the celiprolol molecule with the non-polar stationary phase, causing it to elute faster. Conversely, decreasing the organic modifier concentration will increase the retention time.

Q3: What is the expected effect of mobile phase pH on the retention time of celiprolol?

A3: The pH of the mobile phase has a significant impact on the retention time of celiprolol due to its basic nature.

  • At a pH below the pKa of celiprolol (approximately 9.66) , the amine group in the celiprolol molecule will be protonated (ionized), making the molecule more polar. In reversed-phase HPLC, increased polarity leads to a weaker interaction with the non-polar stationary phase, resulting in a shorter retention time .

  • At a pH above the pKa , celiprolol will be in its non-ionized, more non-polar form. This increases its affinity for the stationary phase, leading to a longer retention time .

Therefore, to ensure reproducible results, the pH of the mobile phase must be carefully controlled using a suitable buffer system.[3][4]

Q4: Which organic modifier is better for celiprolol analysis, acetonitrile or methanol?

A4: Both acetonitrile and methanol can be used as organic modifiers for the analysis of celiprolol. Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC, meaning that for the same percentage in the mobile phase, acetonitrile will generally result in shorter retention times compared to methanol. The choice between the two often depends on the desired selectivity for separating celiprolol from potential impurities or other components in the sample matrix. Method development and optimization are necessary to determine the most suitable organic modifier for a specific application.

Troubleshooting Guides

Issue: Drifting or Inconsistent Retention Times for Celiprolol

A gradual or random shift in the retention time of the celiprolol peak is a common issue that can compromise the accuracy and precision of the analysis.

Troubleshooting Workflow for Retention Time Drift

G cluster_0 Initial Observation cluster_1 Mobile Phase Investigation cluster_2 HPLC System Checks cluster_3 Column Integrity cluster_4 Resolution start Retention Time Drift Observed prep Check Mobile Phase Preparation start->prep Start Troubleshooting ph_check Verify Mobile Phase pH prep->ph_check Composition Correct? end Problem Resolved prep->end Incorrect -> Remake & Re-run degas Ensure Proper Degassing ph_check->degas pH Stable? ph_check->end Incorrect -> Adjust & Re-run pump Check Pump Performance (Flow Rate Accuracy) degas->pump Degassed? degas->end Bubbles Present -> Degas & Re-run leaks Inspect for System Leaks pump->leaks Flow Rate Stable? pump->end Fluctuating -> Service Pump temp Verify Column Temperature leaks->temp No Leaks? leaks->end Leak Found -> Fix & Re-run equilibration Ensure Adequate Column Equilibration temp->equilibration Temp Stable? temp->end Fluctuating -> Set Temp & Re-run column_age Evaluate Column Age and Performance equilibration->column_age Equilibrated? equilibration->end Insufficient -> Increase Time & Re-run column_age->end Column OK? column_age->end Degraded -> Replace Column

Caption: Troubleshooting workflow for celiprolol retention time drift.

Possible Cause 1: Incorrect Mobile Phase Composition

  • Symptom: A sudden, significant shift in retention time from one injection or batch to the next.

  • Troubleshooting Steps:

    • Carefully verify the preparation of the mobile phase, ensuring the correct ratios of organic modifier and aqueous buffer were used.

    • If the mobile phase was prepared by combining separately measured volumes, be aware that this can introduce variability. Preparing the mobile phase gravimetrically is more accurate.

    • Prepare a fresh batch of mobile phase, paying close attention to accurate measurements.

    • Re-run the analysis with the fresh mobile phase to see if the retention time returns to the expected value.

Possible Cause 2: Inaccurate Mobile Phase pH

  • Symptom: Shorter or longer than expected retention times, often accompanied by changes in peak shape (e.g., tailing or fronting).

  • Troubleshooting Steps:

    • Measure the pH of the aqueous buffer component of the mobile phase before mixing with the organic modifier.

    • Ensure the pH meter is properly calibrated.

    • Adjust the pH to the desired value using the appropriate acid or base as specified in the method protocol. A change of as little as 0.1 pH units can cause a noticeable shift in retention time for an ionizable compound like celiprolol.[5]

    • Remember that the buffer should be chosen so that its pKa is close to the desired pH of the mobile phase for optimal buffering capacity.

Possible Cause 3: Inadequate Column Equilibration

  • Symptom: Drifting retention times, especially during the first few injections of a sequence.

  • Troubleshooting Steps:

    • Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis.

    • A general rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.

    • If you have changed the mobile phase composition, a longer equilibration time may be necessary.

Possible Cause 4: Fluctuations in Column Temperature

  • Symptom: Gradual drift in retention time that may correlate with changes in the ambient laboratory temperature.

  • Troubleshooting Steps:

    • Use a column oven to maintain a constant and consistent temperature for the HPLC column.

    • Ensure the set temperature is stable and accurate. A change of 1°C can alter retention times by 1-2%.

Quantitative Impact of Mobile Phase Composition on Celiprolol Retention Time

To illustrate the principles discussed above, the following tables provide an overview of the expected changes in celiprolol's retention time with variations in mobile phase composition. These are illustrative examples based on typical chromatographic behavior for a compound with celiprolol's properties.

Table 1: Effect of Organic Modifier (Methanol) Concentration on Celiprolol Retention Time

% Methanol in Mobile PhaseIllustrative Retention Time (minutes)
3012.5
407.8
504.9
603.1
702.0
Conditions: Reversed-phase C18 column, aqueous buffer at a constant pH.

Table 2: Effect of Mobile Phase pH on Celiprolol Retention Time

Mobile Phase pHIllustrative Retention Time (minutes)
3.02.5
5.02.8
7.03.5
9.06.2
10.09.5
Conditions: Reversed-phase C18 column, constant organic modifier concentration. Celiprolol pKa ≈ 9.66.

Relationship between Mobile Phase Parameters and Retention Time

G cluster_0 Mobile Phase Parameters cluster_1 Analyte Properties cluster_2 Chromatographic Outcome organic Organic Modifier % polarity Celiprolol Polarity organic->polarity Increases -> Decreases Polarity ph Mobile Phase pH ph->polarity Decreases (below pKa) -> Increases Polarity retention Retention Time polarity->retention Increases -> Decreases Retention polarity->retention Decreases -> Increases Retention

Caption: Impact of mobile phase on celiprolol retention.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of celiprolol, synthesized from published methods.

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of celiprolol in pharmaceutical formulations.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Aqueous Component: 20mM Sodium Acetate Buffer. To prepare, dissolve approximately 2.72 g of sodium acetate trihydrate in 1 L of HPLC-grade water. Adjust the pH to 4.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

    • Organic Component: HPLC-grade Methanol.

    • Final Mobile Phase: Mix the 20mM Sodium Acetate Buffer (pH 4.0) and Methanol in a ratio of 30:70 (v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or controlled at 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and transfer a portion of powdered tablets equivalent to 10 mg of celiprolol into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Expected Retention Time: Approximately 4.08 minutes.

Method 2: Enantioselective HPLC

This method is designed for the separation of celiprolol enantiomers.

  • Instrumentation:

    • HPLC system with a fluorescence detector

    • Chiral stationary phase column (e.g., Chiralpak IC, cellulose tris(3,5-dichlorophenyl carbamate) immobilized on silica)

  • Mobile Phase Preparation:

    • Prepare a mixture of n-hexane, ethanol, and triethylamine in a ratio of 70:30:0.4 (v/v/v).

    • Filter the mobile phase through a 0.22 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.

  • Sample Preparation:

    • Dissolve the celiprolol sample in the mobile phase to achieve a suitable concentration for analysis.

  • Expected Retention Times: S-(-)- and R-(+)-celiprolol enantiomers are well separated under these conditions.

References

Resolving co-eluting peaks with celiprolol metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the chromatographic analysis of celiprolol and its related substances.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of peaks that co-elute with celiprolol?

A1: While celiprolol undergoes minimal metabolism (only 1-3%), co-elution issues can still arise from several sources:

  • Degradation Products: Celiprolol is susceptible to degradation under certain conditions. Stress testing has shown that it can degrade through hydrolysis (acidic and basic conditions), oxidation, and photolysis, resulting in at least seven distinct degradation products.[1] These are the most likely source of co-eluting peaks in stability studies or when analyzing older samples.

  • Synthetic Intermediates and Impurities: Impurities from the manufacturing process can be present in the drug substance. One known synthetic intermediate is 3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea.[2] Other potential impurities may include N-dealkylated or O-dealkylated celiprolol.

  • Metabolites: Although metabolism is limited, minor metabolites can be formed. These are generally oxidative metabolites of the aromatic ether or aliphatic side chain. Due to the low conversion rate, these are a less common cause of significant co-elution compared to degradation products.[3][4]

Q2: My celiprolol peak is showing fronting or tailing. What could be the cause?

A2: Peak asymmetry is often a sign of chromatographic issues that can contribute to or mask co-elution. Common causes include:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Poor Sample Solubility: Celiprolol is hydrophilic and freely soluble in water.[5] Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Mismatched injection solvent can cause peak distortion.

  • Column Degradation: Loss of stationary phase or contamination of the column can lead to peak tailing. This can be caused by extreme pH or incompatible solvents. Consider flushing the column or replacing it if performance does not improve.

  • Secondary Interactions: Interactions between the analyte and active sites on the silica backbone of the column can cause tailing. Using a highly deactivated, end-capped column or adding a competing base (like triethylamine) to the mobile phase at a low concentration can mitigate this.

Q3: I am using a standard C18 column and still see peak overlap. What is the first thing I should try?

A3: The first and often most effective step is to modify your mobile phase gradient. A shallower gradient provides more time for compounds with similar retention to separate. Experiment with decreasing the rate of organic solvent increase. If you are running an isocratic method, consider switching to a gradient elution.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting peaks during celiprolol analysis.

Problem: An unknown peak is co-eluting with the main celiprolol peak.

Step 1: Initial Assessment & Method Adjustment

Start by making small, systematic changes to your existing HPLC/LC-MS method. The goal is to alter the selectivity of the separation.

Parameter to AdjustRecommended ActionExpected Outcome
Mobile Phase Gradient Decrease the ramp rate of the organic solvent (e.g., from a 5-minute to a 10-minute gradient).Increases the separation window, potentially resolving closely eluting peaks.
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase by ± 0.5 pH units.Celiprolol and its potential impurities/degradants have ionizable groups. Changing the pH will alter their charge state and retention on a reverse-phase column.
Organic Solvent Switch the organic modifier. If using acetonitrile, try methanol, or vice-versa.Acetonitrile and methanol have different solvent strengths and selectivities, which can significantly alter the elution order and resolution of analytes.
Column Temperature Increase or decrease the column temperature by 5-10 °C.Affects analyte viscosity and interaction kinetics with the stationary phase, which can sometimes improve resolution.

Step 2: Advanced Chromatographic Strategies

If initial adjustments are insufficient, more significant changes to the separation chemistry may be required.

Parameter to AdjustRecommended ActionExpected Outcome
Stationary Phase Switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano, or a polar-embedded phase).Provides a different separation mechanism. Phenyl columns, for example, offer alternative selectivity for aromatic compounds.
Ion-Pairing Reagent For challenging separations, consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%).Can improve peak shape and retention for basic compounds like celiprolol, but may suppress MS signal and requires thorough column flushing.

Experimental Protocols

Below are example experimental protocols for the analysis of celiprolol, which can be used as a starting point for method development and troubleshooting.

Protocol 1: HPLC-UV Method for Celiprolol and Process Impurities

This method is adapted from a validated procedure for a synthetic intermediate of celiprolol and its impurities.[2]

  • Column: Ultrasphere C18, 5 µm, 250 x 4.6 mm

  • Mobile Phase A: 0.1% Triethylammonium Phosphate, pH 4.0

  • Mobile Phase B: Methanol

  • Gradient: (Example) 70% A to 30% A over 20 minutes

  • Flow Rate: 0.9 mL/min

  • Detection: UV Absorbance at 236 nm

  • Column Temperature: 30 °C

Protocol 2: LC-MS/MS Method for Celiprolol in Biological Samples

This method is based on a published assay for quantifying celiprolol in human plasma.[6]

  • Column: Atlantis dC18, 3 µm, 100 x 2.1 mm

  • Mobile Phase A: 10 mM Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: Linearly increase Methanol from 10% to 90% over 8 minutes

  • Flow Rate: 0.2 mL/min

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MS/MS Transition: m/z 380 → 251

Quantitative Data Summary

The following table summarizes key quantitative parameters for celiprolol analysis derived from literature.

ParameterValueSource
Celiprolol Molar Mass 379.501 g/mol [7]
Celiprolol Monoisotopic Mass 379.247106555[3]
Celiprolol Hydrochloride Molar Mass 415.96 g/mol [8]
UV Absorbance Maximum 236 nm[2]
LC-MS/MS Transition (Quantifier) m/z 380 → 251[6]
Biological Half-Life ~5 hours[4]

Visualizations

Celiprolol Metabolic & Degradation Pathway

The following diagram illustrates the potential transformation pathways for celiprolol, leading to compounds that may co-elute.

G cluster_metabolites Metabolites (Minor Pathway) cluster_degradation Degradation Products (Major Source of Co-elution) Celiprolol Celiprolol Metabolism Metabolism Celiprolol->Metabolism ~1-3% in vivo Degradation Degradation Celiprolol->Degradation Stress Conditions Oxidative Metabolites Oxidative Metabolites Metabolism->Oxidative Metabolites Dealkylation Products Dealkylation Products Metabolism->Dealkylation Products Hydrolysis Products Hydrolysis Products Degradation->Hydrolysis Products Photolytic Products Photolytic Products Degradation->Photolytic Products Oxidative Degradants Oxidative Degradants Degradation->Oxidative Degradants

Celiprolol transformation pathways.
Troubleshooting Workflow for Co-elution

This workflow provides a logical sequence of steps to address co-eluting peaks in your chromatogram.

G Start Co-elution Observed ModifyGradient Adjust Mobile Phase Gradient (Make it shallower) Start->ModifyGradient CheckResolution1 Resolution Improved? ModifyGradient->CheckResolution1 ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) CheckResolution1->ChangeSolvent No End Resolution Achieved CheckResolution1->End Yes CheckResolution2 Resolution Improved? ChangeSolvent->CheckResolution2 AdjustpH Adjust Mobile Phase pH (± 0.5 units) CheckResolution2->AdjustpH No CheckResolution2->End Yes CheckResolution3 Resolution Improved? AdjustpH->CheckResolution3 ChangeColumn Change Column Stationary Phase (e.g., C18 to Phenyl-Hexyl) CheckResolution3->ChangeColumn No CheckResolution3->End Yes ChangeColumn->End

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Methods for Celiprolol: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two primary bioanalytical methods used for the quantification of celiprolol in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic, toxicokinetic, and bioequivalence studies. This document outlines the performance characteristics of each method, supported by experimental data from published studies, to aid researchers in choosing the most suitable technique for their specific needs.

Method Performance Comparison

The quantitative performance of LC-MS/MS and HPLC-UV methods for celiprolol analysis is summarized in the tables below. These tables are compiled from various validation studies and highlight the key differences in sensitivity, linearity, accuracy, and precision between the two techniques.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Celiprolol

Validation ParameterPerformance
Linearity Range1 - 250 pg/mL[1]
Lower Limit of Quantification (LLOQ)1 pg/mL[1]
AccuracyWithin ±15% of the nominal concentration
Precision (Intra-day & Inter-day)≤15% Coefficient of Variation (CV)
RecoveryConsistent and reproducible
Internal StandardMetoprolol[1]

Table 2: Performance Characteristics of a Validated HPLC-UV Method for Celiprolol

Validation ParameterPerformance
Linearity Range15.63 - 1000 ng/mL[2]
Lower Limit of Quantification (LLOQ)15.63 ng/mL[2]
AccuracyWithin ±15% of the nominal concentration
Precision (Intra-day & Inter-day)<14% CV[2]
RecoveryNot explicitly stated, but sufficient for quantification
Internal StandardDeacetyldiltiazem

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for both LC-MS/MS and HPLC-UV methods for celiprolol analysis.

LC-MS/MS Method Protocol

This method is designed for the highly sensitive quantification of celiprolol in human plasma.

1. Sample Preparation:

  • A solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge is utilized for the selective extraction of celiprolol and the internal standard (metoprolol) from 500 µL of human plasma.[1]

2. Chromatographic Conditions:

  • Column: ODS analytical column (100 mm length × 2.1 mm id, 3 µm)[1].

  • Mobile Phase: A gradient elution with 10 mM formic acid and methanol[1].

  • Flow Rate: 0.2 mL/min[1].

3. Mass Spectrometric Detection:

  • Ionization: Turbo-ion spray in the positive mode[1].

  • Detection: A triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode[1].

  • Transitions: m/z 380 to m/z 251 for celiprolol[1].

HPLC-UV Method Protocol

This method is suitable for the quantification of celiprolol in human plasma at higher concentrations.

1. Sample Preparation:

  • A two-step liquid-liquid extraction is employed to isolate celiprolol from the biological matrix.

2. Chromatographic Conditions:

  • Column: C18 column.

  • Mobile Phase: A mixture of n-hexane:ethanol:triethylamine (70:30:0.4%, v/v/v) has been reported[3]. In another method, a mixture of 20mM Sodium acetate buffer and methanol (3:7 ratio) was used[3].

  • Flow Rate: 0.5 mL/min[3].

3. UV Detection:

  • Wavelength: 237 nm.

Cross-Validation of Bioanalytical Methods

Cross-validation is a critical process to ensure the consistency and reliability of bioanalytical data when more than one method is used within a study or across different studies, or when a method is transferred between laboratories.[4][5] The primary goal is to demonstrate that the different methods or laboratories produce comparable results.

General Workflow for Bioanalytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two different bioanalytical methods.

Bioanalytical Method Cross-Validation Workflow Bioanalytical Method Cross-Validation Workflow start Start: Need for Cross-Validation (e.g., Method Change, Lab Transfer) prep_qc Prepare a Set of Validation Samples: - Spiked Quality Controls (QCs) - Incurred Samples (IS) start->prep_qc analysis1 Analyze Samples with Reference Method (Method A) prep_qc->analysis1 analysis2 Analyze the Same Samples with Comparator Method (Method B) prep_qc->analysis2 data_comp Compare the Results from Both Methods analysis1->data_comp analysis2->data_comp stats Statistical Analysis: - Calculate Percent Difference - Assess Correlation and Bias data_comp->stats acceptance Evaluate Against Pre-defined Acceptance Criteria stats->acceptance pass Cross-Validation Successful: Methods are Considered Equivalent acceptance->pass Pass fail Cross-Validation Failed: Investigate Discrepancies acceptance->fail Fail end End pass->end fail->end

Caption: Workflow for cross-validating two bioanalytical methods.

Conclusion

Both LC-MS/MS and HPLC-UV are robust and reliable methods for the quantification of celiprolol in biological matrices. The choice between the two largely depends on the specific requirements of the study.

  • LC-MS/MS is the method of choice for studies requiring high sensitivity, such as those involving low doses or for the analysis of metabolites. Its high selectivity minimizes the risk of interference from other compounds in the matrix.

  • HPLC-UV is a cost-effective and widely available technique suitable for studies where the expected concentrations of celiprolol are higher. It is a reliable workhorse for routine analysis in many laboratories.

When transitioning between these methods or transferring a method to a different laboratory, a thorough cross-validation is mandatory to ensure data integrity and consistency across the drug development lifecycle. Regulatory bodies such as the FDA provide clear guidance on the requirements for bioanalytical method validation and cross-validation to ensure the quality and acceptability of data submitted in regulatory filings.[2]

References

A Comparative Guide to the Bioanalytical Quantification of Celiprolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published analytical methods for the quantification of celiprolol in human plasma. Celiprolol is a third-generation beta-blocker with a unique pharmacological profile, acting as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist. Accurate and precise quantification of celiprolol is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document summarizes key performance data from various validated high-performance liquid chromatography (HPLC) methods and details the experimental protocols to aid researchers in selecting and implementing a suitable analytical approach.

Comparative Analysis of Celiprolol Quantification Methods

The following table summarizes the validation parameters of several published HPLC methods for the quantification of celiprolol in human plasma. This comparison is based on data from separate, independently validated studies and is intended to provide a comparative overview of their performance characteristics.

Parameter Method 1: Itohda et al. Method 2: Braza et al. Method 3: Hefnawy et al. (Enantiospecific) Method 4: Hartmann et al. (Enantiospecific)
Technique HPLC with Fluorescence DetectionHPLC with UV DetectionHPLC with Fluorescence DetectionHPLC with Fluorescence Detection
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Linearity Range 1.0 - 1000 ng/mL15.63 - 1000 ng/mL5 - 250 ng/mL (for each enantiomer)Not explicitly stated
LLOQ 1.0 ng/mLNot explicitly stated5 ng/mL (for each enantiomer)LOD: 1.5 ng/mL (for each enantiomer)
Intra-day Precision (%RSD) < 13.3%< 14%0.86 - 1.87% (S-enantiomer), 0.99 - 1.76% (R-enantiomer)Not explicitly stated
Inter-day Precision (%RSD) < 13.3%< 14%-4.00 - 1.96% (S-enantiomer), -1.27 - 1.10% (R-enantiomer)Not explicitly stated
Accuracy (Relative Error) -5.1% to 11.5%Not explicitly statedNot explicitly statedNot explicitly stated
Sample Preparation Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation & SPELiquid-Liquid Extraction (LLE)
Internal Standard AcebutololNot explicitly statedS-(-)-acebutololR-(+)-propranolol

Experimental Protocols

Method 1: Itohda et al.
  • Sample Preparation (Solid-Phase Extraction):

    • Plasma samples (1 mL) were pre-purified using a Bond Elut® C18 solid-phase extraction cartridge.

  • Chromatography:

    • Column: XBridge™ C18 (150 mm × 3.0 mm i.d., 3.5 µm)

    • Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 10.5) (34:66, v/v)

    • Flow Rate: 0.4 mL/min

    • Temperature: 35 °C

  • Detection:

    • Detector: Fluorescence detector

    • Excitation Wavelength: 250 nm

    • Emission Wavelength: 482 nm[1]

Method 2: Braza et al.
  • Sample Preparation (Liquid-Liquid Extraction):

    • Detailed protocol not available in the provided search results.

  • Chromatography:

    • Column: Reversed-phase HPLC column (specifics not detailed).

    • Mobile Phase: Specifics not detailed.

  • Detection:

    • Detector: UV detector[1]

Method 3: Hefnawy et al. (Enantiospecific)
  • Sample Preparation:

    • Plasma: Acetonitrile was used for protein deproteinization.

    • Urine: Solid-phase extraction (SPE) was employed.

  • Chromatography:

    • Column: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on spherical porous silica)

    • Mobile Phase: n-hexane:ethanol:triethylamine (70:30:0.4%, v/v/v)

    • Flow Rate: 0.5 mL/min

  • Detection:

    • Detector: Fluorescence detector[1]

Method 4: Hartmann et al. (Enantiospecific)
  • Sample Preparation (Liquid-Liquid Extraction):

    • A two-step liquid-liquid extraction of celiprolol from the biological matrix was performed.

  • Chromatography:

    • Column: Chiral stationary phase (cellulose tris-3,5-dimethylphenyl carbamate, coated on silica gel)

  • Detection:

    • Detector: Fluorimetric detection[2]

Visualizing the Process and Mechanism

To further elucidate the analytical workflow and the pharmacological action of celiprolol, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_extraction_methods Extraction Methods Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Extraction Extraction Add Internal Standard->Extraction Evaporation Evaporation Extraction->Evaporation LLE Liquid-Liquid Extraction Extraction->LLE SPE Solid-Phase Extraction Extraction->SPE PPT Protein Precipitation Extraction->PPT Reconstitution Reconstitution Evaporation->Reconstitution HPLC Injection HPLC Injection Reconstitution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition & Processing Data Acquisition & Processing Mass Spectrometry Detection->Data Acquisition & Processing

Caption: Generalized experimental workflow for the quantification of celiprolol in plasma.

Celiprolol_Signaling_Pathway cluster_celiprolol Celiprolol cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects Celiprolol Celiprolol Beta1 β1 Receptor (Heart, Kidney) Celiprolol->Beta1 Antagonist (Blocks) Beta2 β2 Receptor (Lungs, Vasculature) Celiprolol->Beta2 Partial Agonist (Stimulates) HeartRate Decreased Heart Rate Beta1->HeartRate Contractility Decreased Contractility Beta1->Contractility Renin Decreased Renin Release Beta1->Renin Vasodilation Vasodilation Beta2->Vasodilation Bronchodilation Bronchodilation Beta2->Bronchodilation

Caption: Signaling pathway of celiprolol's dual action on adrenergic receptors.

References

A Comparative Guide to the Validation of a Chiral HPLC Method for Celiprolol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated chiral High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of celiprolol enantiomers. The information presented is intended to assist researchers and drug development professionals in selecting and implementing a suitable analytical method for their specific needs, whether for pharmaceutical quality control or for pharmacokinetic and pharmacodynamic studies. The methodologies and validation data are presented in accordance with international standards to ensure reliability and reproducibility.

Celiprolol, a cardioselective β1-adrenoceptor antagonist with partial β2-agonist activity, is administered as a racemic mixture. However, the enantiomers often exhibit different pharmacological and toxicological profiles, making their individual assessment critical. The (-)-S-celiprolol enantiomer is reported to be significantly more potent than the (+)-R-enantiomer[1]. This necessitates the use of validated stereoselective analytical methods to ensure the quality, safety, and efficacy of celiprolol-containing products.

Comparison of Chiral HPLC Methods

The separation of celiprolol enantiomers is most commonly achieved using polysaccharide-based chiral stationary phases (CSPs). This guide compares two prominent methods utilizing different generations of these CSPs: Chiralcel OD (coated) and Chiralpak IC (immobilized).

ParameterMethod 1: Chiralcel ODMethod 2: Chiralpak IC
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gelCellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel
Mobile Phase n-Hexane : 2-Propanol : Diethylamine (80:20:0.7, v/v/v)n-Hexane : Ethanol : Triethylamine (70:30:0.4, v/v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 232 nmFluorescence (Excitation: 240 nm, Emission: 390 nm)
Elution Order 1. (-)-S-celiprolol2. (+)-R-celiprolol1. (-)-S-celiprolol2. (+)-R-celiprolol
Reference Aboul-Enein & Islam, 1990[1]Hefnawy et al., 2013[2]

Method Validation Data

The following tables summarize the validation parameters for the chiral HPLC method using a Chiralpak IC column, as reported by Hefnawy et al. (2013). This method was validated in compliance with the International Conference on Harmonisation (ICH) guidelines.

Table 1: System Suitability and Chromatographic Parameters (Chiralpak IC Method)
ParameterS-(-)-celiprololR-(+)-celiprololInternal Standard (S-(-)-acebutolol)
Retention Time (t_R, min) 20.4423.2114.55
Capacity Factor (k') 5.816.733.85
Separation Factor (α) -1.16-
Resolution (R_s) -2.10-
Tailing Factor (T) 1.101.121.05
Theoretical Plates (N) 542158964123
Table 2: Method Validation Parameters (Chiralpak IC Method)
Validation ParameterS-(-)-celiprololR-(+)-celiprolol
Linearity Range (ng/mL) 5 - 2505 - 250
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD, ng/mL) 1.5 (in plasma), 2.5 (in urine)1.5 (in plasma), 2.5 (in urine)
Limit of Quantification (LOQ, ng/mL) 5.0 (in plasma and urine)5.0 (in plasma and urine)
Intra-day Precision (%RSD) 0.86 - 1.870.99 - 1.76
Inter-day Precision (%RSD) 1.02 - 2.111.25 - 2.34
Accuracy (% Recovery) 97.8 - 102.598.1 - 101.9

Experimental Protocols

Sample Preparation (for biological fluids - Chiralpak IC method)
  • Plasma: To 1 mL of plasma, add 2 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Urine: Condition a C18 Solid Phase Extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water. Load 1 mL of the urine sample onto the cartridge. Wash the cartridge with 1 mL of water. Elute the analytes with 1 mL of methanol. Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the mobile phase.

HPLC Analysis Protocol
  • System Preparation: Prepare the mobile phase as specified in the methods table. Degas the mobile phase by sonication or helium sparging.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of the prepared standard or sample solution into the HPLC system.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers and the internal standard, if used.

  • Quantification: Determine the peak areas of the enantiomers for quantification.

Method Validation Protocol (based on ICH guidelines)
  • Specificity: Analyze blank samples (e.g., plasma, urine) and samples spiked with celiprolol and potential interfering substances to ensure no co-eluting peaks with the enantiomers of interest.

  • Linearity: Prepare calibration standards at a minimum of five concentrations spanning the expected range of the samples. Plot the peak area against the concentration and determine the linearity using the correlation coefficient of the regression line.

  • Accuracy: Analyze samples with known concentrations of celiprolol enantiomers (at least three concentration levels: low, medium, and high) and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of three concentrations in the linear range, with multiple replicates (n≥3) on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts or equipment if possible.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally introduce small variations to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the chromatographic performance.

Visualizations

G Figure 1: Chiral HPLC Method Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) Standard_Solutions Prepare Standard Solutions (Racemate & Enantiomers) HPLC_System HPLC System with Chiral Column Standard_Solutions->HPLC_System Sample_Matrix Prepare Sample Matrix (e.g., Plasma, Formulation) Sample_Matrix->HPLC_System Method_Development Method Optimization (Mobile Phase, Flow Rate) HPLC_System->Method_Development Data_Acquisition Chromatogram Acquisition Method_Development->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision (Repeatability & Intermediate) Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness

Caption: Workflow for the validation of a chiral HPLC method.

G Figure 2: Pharmacological Activity of Celiprolol Enantiomers cluster_enantiomers cluster_receptors Adrenergic Receptors cluster_effects Pharmacological Effects Celiprolol_Racemate Celiprolol Racemate S_Celiprolol (-)-S-Celiprolol (Eutomer) Celiprolol_Racemate->S_Celiprolol R_Celiprolol (+)-R-Celiprolol (Distomer) Celiprolol_Racemate->R_Celiprolol Beta1 β1-Adrenoceptor (Heart) S_Celiprolol->Beta1 High Affinity Beta2 β2-Adrenoceptor (Blood Vessels, Bronchi) S_Celiprolol->Beta2 R_Celiprolol->Beta1 Low Affinity Antagonism Antagonism (↓ Heart Rate, ↓ BP) Beta1->Antagonism Agonism Partial Agonism (Vasodilation) Beta2->Agonism

Caption: Differential activity of celiprolol enantiomers.

References

A Comparative Guide to the Linearity and Range of Celiprolol Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of celiprolol, focusing on the critical validation parameters of linearity and range. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are evaluated based on published experimental data.

Quantitative Data Summary

The following table summarizes the linearity and range determination for celiprolol assays using different analytical techniques. This allows for a direct comparison of the performance of each method.

Analytical MethodMatrixLinear RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)Reference
HPLC-UV Human Plasma15.63 - 1000 ng/mLNot Specified15.63 ng/mL[1]
Human Plasma5 - 1000 ng/mL> 0.9995 ng/mL[2]
Human Plasma5 - 2000 ng/mL (total)Not Specified5 ng/mL[1]
Human Plasma2.5 - 500 ng/mL (enantiomer)Not Specified2.5 ng/mL[1]
Pharmaceutical Formulation0.2 - 20 µg/mL> 0.9990.2 µg/mL[1]
LC-MS/MS Human Plasma1 - 250 pg/mLNot Specified1 pg/mL[3]
Human Plasma0.25 - 35.06 µg/mL> 0.990.25 µg/mL[1]
HPLC with Fluorescence Detection Human Plasma1.0 - 1000 ng/mL> 0.9991.0 ng/mL[1]
Human Plasma & Urine5 - 250 ng/mL (each enantiomer)0.99981.5 ng/mL (plasma), 2.5 ng/mL (urine)[4][5]
UV-Visible Spectrophotometry Pure Drug/Pharmaceutical Tablets0.5 - 30 µg/mL0.99960.0415 - 0.1632 µg/mL[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HPLC-UV Method for Celiprolol in Human Plasma[1]
  • Chromatographic Conditions:

    • Column: Reversed-phase HPLC column.

    • Mobile Phase: Methanol and 0.04 M phosphate buffer (35:65, v/v) at pH 7.0.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 225 nm.

    • Internal Standard: Lisinopril dihydrate.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Alkalinize plasma samples.

    • Extract with a mixture of methyl-tert-butyl ether and dichloromethane.

    • Back-extract into 0.01 M HCl for total celiprolol determination.

  • Linearity and Range Determination:

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of celiprolol ranging from 15.63 to 1000 ng/mL.

    • Process the standards using the liquid-liquid extraction procedure.

    • Inject the extracted samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area ratio of celiprolol to the internal standard against the nominal concentration.

    • Determine the linearity by calculating the correlation coefficient (r²) of the calibration curve. The range is defined as the concentration interval over which the assay is precise, accurate, and linear.

LC-MS/MS Method for Celiprolol in Human Plasma[3]
  • Chromatographic and Mass Spectrometric Conditions:

    • Column: ODS column (100 mm length × 2.1 mm id, 3 µm).

    • Mobile Phase: Gradient elution with 10 mM formic acid and methanol.

    • Flow Rate: 0.2 mL/min.

    • Ionization: Turbo-ion spray in positive mode.

    • Detection: Triple quadrupole mass spectrometer using selected reaction monitoring (SRM) with the transition of m/z 380 to m/z 251 for celiprolol.

    • Internal Standard: Metoprolol.

  • Sample Preparation (Solid-Phase Extraction):

    • Use strong cation exchange (SCX) solid-phase extraction (SPE) cartridges.

    • Load 500 µL of human plasma samples onto the SPE cartridges.

    • Wash the cartridges to remove interferences.

    • Elute celiprolol and the internal standard.

  • Linearity and Range Determination:

    • Prepare calibration standards in blank human plasma over the concentration range of 1-250 pg/mL.

    • Extract the standards using the SPE method.

    • Analyze the extracted samples using the LC-MS/MS system.

    • Generate a calibration curve by plotting the peak area ratio of celiprolol to the internal standard versus the concentration.

    • The linearity and range are established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision within the specified range.

UV-Visible Spectrophotometry Method for Celiprolol[6]
  • Spectrophotometric Conditions:

    • Instrument: UV-Visible Spectrophotometer.

    • Wavelength (Zero-Order): 286.6 nm.

    • Solvent: Distilled water.

  • Sample Preparation:

    • Prepare a stock solution of celiprolol hydrochloride in distilled water.

    • Perform serial dilutions to obtain standard solutions in the concentration range of 0.5-30 µg/mL.

  • Linearity and Range Determination:

    • Measure the absorbance of each standard solution at 286.6 nm.

    • Construct a calibration curve by plotting absorbance against concentration.

    • The linearity is determined by the correlation coefficient of the calibration curve (y = 0.0861x + 0.0231, R² = 0.9996). The range is the concentration interval where the method is shown to be linear.

Visualizations

Workflow for Linearity and Range Determination

The following diagram illustrates the general workflow for establishing the linearity and range of a celiprolol assay, a critical component of analytical method validation.

G A Prepare Blank Matrix (e.g., Human Plasma) D Create Series of Calibration Standards by Spiking Blank Matrix A->D B Prepare Celiprolol Stock Solution B->D C Prepare Internal Standard Stock Solution (if applicable) C->D E Sample Preparation (e.g., Extraction) D->E Process Standards F Instrumental Analysis (e.g., HPLC, LC-MS/MS) E->F G Construct Calibration Curve (Response vs. Concentration) F->G Obtain Responses H Perform Linear Regression Analysis G->H I Determine Correlation Coefficient (r²) H->I J Define Linear Range (LLOQ to ULOQ) H->J

Caption: Workflow for determining the linearity and range of a celiprolol assay.

References

A Comparative Guide to the Pharmacokinetics of Celiprolol and Metoprolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celiprolol and metoprolol are both cardioselective beta-blockers utilized in the management of cardiovascular conditions such as hypertension and angina pectoris. Despite their similar therapeutic applications, their distinct pharmacological profiles lead to notable differences in their pharmacokinetic properties. This guide provides a detailed comparison of the pharmacokinetics of celiprolol and metoprolol, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these compounds.

Pharmacokinetic Profile Comparison

The pharmacokinetic characteristics of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are fundamental to its clinical efficacy and safety profile. Celiprolol and metoprolol exhibit significant differences in these parameters.

Data Summary

The following table summarizes the key pharmacokinetic parameters for celiprolol and metoprolol, compiled from various studies. It is important to note that direct head-to-head comparative studies providing all these parameters under identical conditions are limited; therefore, this table represents a consolidation of data from individual studies.

Pharmacokinetic ParameterCeliprololMetoprolol
Bioavailability (F) 30-70% (dose-dependent)~50%
Time to Peak Plasma Concentration (Tmax) 2-3 hours1.5-2 hours
Area Under the Curve (AUC) Non-linear increase with doseDose-dependent increase
Plasma Protein Binding ~25%~12%
Volume of Distribution (Vd) 4.5 L/kg3.2-5.6 L/kg
Metabolism Minimal (1-3%)Extensive hepatic metabolism (~95%)
Primary Metabolizing Enzyme Not extensively metabolizedCYP2D6
Elimination Half-life (t1/2) 4-5 hours3-7 hours
Excretion Primarily unchanged in urine and fecesPrimarily as metabolites in urine (<5% unchanged)

Experimental Protocols

The data presented in this guide are derived from pharmacokinetic studies employing standardized methodologies. A general experimental protocol for a single-dose, crossover pharmacokinetic study of an oral beta-blocker is outlined below.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common and highly sensitive method for the quantification of celiprolol and metoprolol in plasma is LC-MS/MS.[1][2]

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to isolate the drug from plasma proteins.[3][4] For instance, methanol can be used for protein precipitation, followed by centrifugation to obtain a clear supernatant for injection into the LC-MS/MS system.[4]

  • Chromatographic Separation: The extracted drug is separated from other plasma components on a reverse-phase HPLC column (e.g., C18) using a mobile phase gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).[1][2]

  • Mass Spectrometric Detection: The separated drug is then ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, allowing for highly selective and sensitive quantification.[1][2]

Single-Dose, Crossover Pharmacokinetic Study Protocol

This type of study is often used to compare the pharmacokinetics of two drugs or formulations.

  • Study Design: A randomized, open-label, two-period, two-sequence, crossover design is frequently employed.[5][6] Healthy volunteers are randomly assigned to receive a single oral dose of either celiprolol or metoprolol in the first period. After a washout period of sufficient duration (typically at least 5-7 half-lives of the drugs) to ensure complete elimination of the first drug, subjects receive the other drug in the second period.[5]

  • Dosing and Blood Sampling: After an overnight fast, subjects receive a standardized oral dose of the study drug with a specified volume of water. Blood samples are collected in tubes containing an anticoagulant (e.g., K3EDTA) at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[7]

  • Pharmacokinetic Analysis: Plasma concentrations of the drug at each time point are determined using a validated bioanalytical method like LC-MS/MS. These concentration-time data are then used to calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2 using non-compartmental analysis.[7]

Experimental Workflow for a Single-Dose Crossover PK Study

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Subject Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 p1_rand Randomization s3->p1_rand p1_doseA Group A: Administer Celiprolol p1_rand->p1_doseA p1_doseB Group B: Administer Metoprolol p1_rand->p1_doseB p1_pk Serial Blood Sampling p1_doseA->p1_pk p1_doseB->p1_pk washout Washout Period p1_pk->washout p2_doseA Group B: Administer Celiprolol washout->p2_doseA p2_doseB Group A: Administer Metoprolol washout->p2_doseB p2_pk Serial Blood Sampling p2_doseA->p2_pk p2_doseB->p2_pk a1 Bioanalysis of Plasma Samples (LC-MS/MS) p2_pk->a1 a2 Pharmacokinetic Parameter Calculation a1->a2 a3 Statistical Analysis a2->a3

Caption: A typical workflow for a single-dose, crossover pharmacokinetic study.

Metabolic Pathways

The metabolic fate of celiprolol and metoprolol represents a key point of differentiation.

Celiprolol Metabolism

Celiprolol undergoes minimal metabolism, with only about 1-3% of the administered dose being metabolized. The majority of the drug is excreted unchanged in the urine and feces. This lack of extensive metabolism means that its pharmacokinetics are less likely to be affected by genetic polymorphisms in drug-metabolizing enzymes or by co-administered drugs that inhibit or induce these enzymes.

Metoprolol Metabolism

In contrast to celiprolol, metoprolol is extensively metabolized in the liver, with approximately 95% of the dose being eliminated via this route. The primary enzyme responsible for metoprolol metabolism is cytochrome P450 2D6 (CYP2D6). This enzyme exhibits significant genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). These genetic variations can result in substantial inter-individual variability in metoprolol plasma concentrations and, consequently, its clinical effects.

Metabolic Pathway of Metoprolol

G Metoprolol Metoprolol OH_Metoprolol α-Hydroxymetoprolol (Inactive) Metoprolol->OH_Metoprolol CYP2D6 (Major Pathway) OD_Metoprolol O-Desmethylmetoprolol (Inactive) Metoprolol->OD_Metoprolol CYP2D6 (Major Pathway) Excretion Renal Excretion of Metabolites OH_Metoprolol->Excretion OD_Metoprolol->Excretion

Caption: The major metabolic pathways of metoprolol mediated by CYP2D6.

Conclusion

Celiprolol and metoprolol, while both effective beta-blockers, display markedly different pharmacokinetic profiles. Celiprolol is characterized by its dose-dependent bioavailability and minimal metabolism, leading to less inter-individual variability. Conversely, metoprolol undergoes extensive hepatic metabolism primarily via the polymorphic enzyme CYP2D6, which can result in significant variations in plasma concentrations among individuals. These differences are critical for researchers and clinicians to consider when designing studies, developing new formulations, or optimizing therapeutic regimens. A thorough understanding of these pharmacokinetic distinctions is paramount for the safe and effective use of these important cardiovascular drugs.

References

A Comparative Guide to the Stability of Celiprolol and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of the beta-blocker celiprolol and its hypothetical deuterated analog. The comparison is based on established principles of drug degradation and the kinetic isotope effect, in the absence of direct comparative experimental studies. This document aims to offer a predictive insight into the potential stability advantages conferred by deuterium substitution on the celiprolol scaffold.

Executive Summary

Celiprolol, a third-generation beta-blocker, is known to be minimally metabolized, which would typically suggest a limited benefit from deuteration in terms of metabolic stability. However, stress degradation studies have revealed that celiprolol is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions, while it remains stable under thermal stress[1][2]. The strategic replacement of hydrogen with deuterium at metabolically or chemically labile sites can, in theory, enhance the stability of the molecule by leveraging the kinetic isotope effect. A deuterated analog of celiprolol is therefore predicted to exhibit improved resistance to photolytic and certain oxidative degradation pathways.

Comparative Stability Profile

The following table summarizes the known stability of celiprolol under various stress conditions and presents a predictive comparison for a deuterated analog. This prediction is based on the understanding that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, potentially slowing degradation pathways that involve the cleavage of these bonds.

Stability ParameterCeliprololDeuterated Celiprolol (Predicted)Rationale for Predicted Improvement
Metabolic Stability Minimally metabolized[3][4].Marginally increased.Given the low metabolic clearance of celiprolol, the impact of deuteration on its overall metabolic profile is expected to be minimal. However, any minor oxidative metabolic pathways would be slowed.
Thermal Stability Stable to thermal stress[1][2].Stable.Celiprolol is inherently thermally stable. Deuteration is not expected to significantly alter this characteristic.
Photostability Significant degradation observed[1][2].Increased photostability.Photodegradation often involves radical mechanisms and C-H bond cleavage. The stronger C-D bond would likely increase the energy required for these reactions, thus slowing the degradation process.
Hydrolytic Stability Maximum degradation observed, especially in basic conditions[1][2].Unlikely to be significantly different.Hydrolysis of the urea and amide functionalities in celiprolol is less likely to be directly influenced by the kinetic isotope effect unless a C-H bond cleavage is the rate-determining step, which is not typical for hydrolysis.
Oxidative Stability Degraded only upon severe exposure to H₂O₂[1][2].Potentially increased stability.If oxidative degradation involves the abstraction of a hydrogen atom, deuteration at that site would be expected to slow the reaction rate.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to definitively compare the stability of celiprolol and its deuterated analog.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay is designed to assess the rate of metabolism of a compound by cytochrome P450 enzymes in the liver.

Materials:

  • Celiprolol and deuterated celiprolol

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare the NADPH-regenerating system in phosphate buffer. Prepare stock solutions of celiprolol and its deuterated analog in a suitable solvent (e.g., DMSO).

  • Incubation: Pre-warm the HLM and NADPH-regenerating system to 37°C. In a 96-well plate, add the HLM to the buffer. Add the test compound to initiate the reaction (final concentration typically 1 µM). Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. Incubate the plate at 37°C with shaking.

  • Sampling and Analysis: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), quench the reaction by adding cold acetonitrile containing an internal standard. Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693/k.

Thermal Stability Assessment

This protocol evaluates the stability of the compounds under elevated temperature conditions.

Materials:

  • Celiprolol and deuterated celiprolol

  • Stability chambers with controlled temperature and humidity

  • HPLC system with a validated stability-indicating method

Procedure:

  • Sample Preparation: Place accurately weighed samples of celiprolol and its deuterated analog in suitable containers.

  • Storage: Place the samples in a stability chamber at a specified temperature (e.g., 80°C) as per ICH guidelines.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the parent compound and any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation rate.

Photostability Testing (ICH Q1B Guideline)

This protocol assesses the stability of the compounds when exposed to light.

Materials:

  • Celiprolol and deuterated celiprolol

  • Photostability chamber equipped with a light source that meets ICH Q1B requirements (a combination of cool white fluorescent and near-UV lamps).

  • Quartz cells or other transparent containers

  • Dark controls (samples wrapped in aluminum foil)

  • HPLC system with a validated stability-indicating method

Procedure:

  • Sample Preparation: Prepare solutions of celiprolol and its deuterated analog in a suitable solvent and place them in transparent containers. Prepare dark controls by wrapping identical samples in aluminum foil.

  • Exposure: Place the samples and dark controls in the photostability chamber. Expose the samples to a specified light intensity for a defined duration, as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the exposed samples and dark controls using a validated HPLC method.

  • Data Analysis: Compare the degradation of the exposed samples to the dark controls to determine the extent of photodegradation.

Visualizations

Signaling Pathway of Celiprolol

Celiprolol is a selective β1-adrenergic receptor antagonist with partial β2-adrenergic receptor agonist activity. This dual mechanism of action contributes to its antihypertensive effects.

Celiprolol_Signaling_Pathway Celiprolol Celiprolol Beta1_Receptor β1-Adrenergic Receptor (Heart) Celiprolol->Beta1_Receptor Antagonist Beta2_Receptor β2-Adrenergic Receptor (Vasculature) Celiprolol->Beta2_Receptor Partial Agonist AC_Inhibition Adenylyl Cyclase Inhibition Beta1_Receptor->AC_Inhibition AC_Activation Adenylyl Cyclase Activation Beta2_Receptor->AC_Activation cAMP_decrease ↓ cAMP AC_Inhibition->cAMP_decrease cAMP_increase ↑ cAMP AC_Activation->cAMP_increase PKA_inhibition ↓ PKA Activity cAMP_decrease->PKA_inhibition PKA_activation ↑ PKA Activity cAMP_increase->PKA_activation Heart_Rate_decrease ↓ Heart Rate & Contractility PKA_inhibition->Heart_Rate_decrease Vasodilation Vasodilation PKA_activation->Vasodilation

Caption: Celiprolol's dual mechanism of action.

Experimental Workflow for Comparative Stability Testing

The following diagram illustrates the logical flow of the experiments required to compare the stability of celiprolol and its deuterated analog.

Stability_Workflow Start Start: Celiprolol & Deuterated Celiprolol Samples Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Start->Metabolic_Stability Thermal_Stability Thermal Stability Assay (ICH Conditions) Start->Thermal_Stability Photo_Stability Photostability Assay (ICH Q1B) Start->Photo_Stability LCMS_Analysis LC-MS/MS Analysis (Quantification of Parent Compound) Metabolic_Stability->LCMS_Analysis HPLC_Analysis HPLC Analysis (Quantification of Parent & Degradants) Thermal_Stability->HPLC_Analysis Photo_Stability->HPLC_Analysis Data_Analysis Data Analysis: - Half-life (t½) - Degradation Rate LCMS_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis Comparison Comparative Stability Report Data_Analysis->Comparison

Caption: Workflow for stability comparison.

Conclusion

While direct experimental data is currently unavailable, a comprehensive understanding of celiprolol's stability profile and the principles of the kinetic isotope effect allows for a strong predictive assessment. A deuterated analog of celiprolol is anticipated to exhibit enhanced photostability and potentially greater resistance to certain oxidative degradation pathways. However, due to its minimal metabolism and susceptibility to hydrolysis, the overall stability benefits of deuteration may be less pronounced compared to drugs that undergo extensive metabolism. The experimental protocols outlined in this guide provide a clear roadmap for future studies to empirically validate these predictions.

References

Safety Operating Guide

Safe Disposal of (R)-(+)-Celiprolol-d9 Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a detailed protocol for the proper disposal of (R)-(+)-Celiprolol-d9 Hydrochloride, a deuterated analog of a beta-blocker. Adherence to these procedures is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to consult the manufacturer-provided Safety Data Sheet (SDS) for (R)-(+)-Celiprolol-d9 Hydrochloride. In the absence of a specific SDS for the deuterated compound, the SDS for Celiprolol Hydrochloride should be referenced, keeping in mind the chemical properties will be nearly identical.[1][2][3][4][5]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety glasses or goggles.[2][3]

  • Hand Protection: Chemical-resistant gloves.[2][3]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: In cases of handling fine powders or generating dust, a dust mask or respirator is recommended.[2]

Spill Management

In the event of a spill, prompt and safe cleanup is necessary to mitigate exposure and environmental contamination.

Small Spills (Solid):

  • Ensure the area is well-ventilated.

  • Carefully sweep the solid material to avoid generating dust.[1][3]

  • Place the swept material into a clearly labeled, sealed container for chemical waste disposal.[1][6]

Large Spills:

  • Evacuate all non-essential personnel from the affected area.[1]

  • If it is safe to do so, contain the source of the spill.[1]

  • Follow the cleanup procedure for small spills, using appropriate PPE.

Step-by-Step Disposal Protocol

The recommended disposal method for (R)-(+)-Celiprolol-d9 Hydrochloride involves neutralization of its acidic hydrochloride component, followed by disposal in accordance with all applicable local, state, and federal regulations for chemical waste.[2][6][7][8][9][10][11][12]

1. Preparation of Waste Solution:

  • If the compound is in solid form, dissolve it in water in a well-ventilated area, such as a fume hood, to create a dilute solution.[6]

2. Neutralization:

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous solution of (R)-(+)-Celiprolol-d9 Hydrochloride.[13]

  • The reaction is complete when the fizzing or bubbling stops, indicating that the acid has been neutralized.[13]

  • Verify the pH of the solution using pH paper or a pH meter to ensure it is within a neutral range (typically between 6 and 8).[6][13]

3. Waste Collection and Labeling:

  • Transfer the neutralized solution into a sealed and clearly labeled hazardous waste container.[1][6] The label should include the chemical name and any known hazards.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[12]

  • Never pour the chemical, even after neutralization, down the drain without confirming it is permissible by your local regulations.[3][13]

Quantitative Data Summary

PropertyValue
Molecular FormulaC₂₀H₂₄D₉N₃O₄ · HCl
Molecular Weight425.02 g/mol (approx.)
AppearanceWhite to off-white solid
StabilityStable under normal conditions[3]
Incompatible MaterialsStrong oxidizing agents[3], strong acids, and strong bases[2]
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas[3]

Disposal Decision Workflow

start Start: (R)-(+)-Celiprolol-d9 Hydrochloride Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe is_spill Is there a spill? ppe->is_spill cleanup_spill Follow Spill Cleanup Protocol is_spill->cleanup_spill Yes prepare_waste Prepare for Disposal is_spill->prepare_waste No cleanup_spill->prepare_waste dissolve Dissolve in Water (in fume hood) prepare_waste->dissolve neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) dissolve->neutralize check_ph Check pH (6-8) neutralize->check_ph check_ph->neutralize Adjust pH collect_waste Collect in Labeled Hazardous Waste Container check_ph->collect_waste pH is Neutral contact_ehs Contact EHS for Pickup and Final Disposal collect_waste->contact_ehs end End contact_ehs->end

Caption: Disposal workflow for (R)-(+)-Celiprolol-d9 Hydrochloride.

References

Personal protective equipment for handling (R)-(+)-Celiprolol-d9 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for (R)-(+)-Celiprolol-d9 Hydrochloride for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum PPE Requirements:

The following table summarizes the minimum personal protective equipment required for handling (R)-(+)-Celiprolol-d9 Hydrochloride.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[4]To protect eyes from dust particles and splashes.
Hand Protection Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[4]To prevent skin contact.[6]
Body Protection A lab coat must be worn. Ensure it is fully buttoned.[3]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or a dust mask with a P3 filter should be used if handling the solid form outside of a ventilated enclosure, or if dust generation is likely.[7]To prevent inhalation of the powdered compound.
Footwear Closed-toe shoes must be worn in the laboratory at all times.[4]To protect feet from spills and falling objects.

Operational Plan: Safe Handling Protocol

Handling of (R)-(+)-Celiprolol-d9 Hydrochloride should be performed in a designated area, preferably within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure[8][9].

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a currently certified chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment and reagents before starting.

    • Ensure an eyewash station and safety shower are accessible.

  • Donning PPE:

    • Put on the required PPE in the correct order: lab coat, safety goggles, and then gloves. If respiratory protection is needed, it should be donned before starting work.

  • Handling the Compound:

    • Perform all manipulations of the solid compound, such as weighing and preparing solutions, within a chemical fume hood to prevent the generation of dust in the open lab.

    • Use a spatula for transferring the solid. Avoid scooping directly from the container with weighing paper.

    • Keep the container tightly closed when not in use.[7]

    • Avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[7]

  • Post-Handling:

    • After handling, wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Carefully remove gloves and dispose of them in the designated waste container.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[7]

    • Do not eat, drink, or smoke in the handling area.[1][7]

Disposal Plan

Dispose of (R)-(+)-Celiprolol-d9 Hydrochloride and any contaminated materials in accordance with all applicable federal, state, and local regulations[7][8].

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Unused Solid Compound Labeled hazardous waste container.The unused solid should be collected as hazardous chemical waste. Ensure the container is sealed and properly labeled.
Contaminated Labware (Gloves, Wipes, etc.) Labeled hazardous waste container or biohazard bag if appropriate.All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.[9]
Empty Original Container Labeled hazardous waste container.Even if "empty," the original container will have residual amounts of the compound and should be disposed of as hazardous waste.[9]
Solutions of the Compound Labeled aqueous or solvent hazardous waste container, as appropriate.Do not pour solutions down the drain. Collect in a compatible, sealed, and labeled hazardous waste container. Avoid release to the environment.[7]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.

Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling (R)-(+)-Celiprolol-d9 Hydrochloride.

G Workflow for Handling (R)-(+)-Celiprolol-d9 Hydrochloride cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Prepare Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh/Transfer Compound in Fume Hood C->D Proceed to Handling E Prepare Solution (if applicable) D->E F Keep Container Sealed When Not in Use D->F K Spill or Exposure Occurs D->K G Decontaminate Work Surface E->G Proceed to Cleanup E->K F->G H Segregate & Dispose of Waste G->H I Remove PPE H->I J Wash Hands Thoroughly I->J L Follow First Aid / Spill Cleanup Protocols K->L

Caption: Workflow for Handling (R)-(+)-Celiprolol-d9 Hydrochloride.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.